Technical Documentation Center

2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid
  • CAS: 312924-82-6

Core Science & Biosynthesis

Foundational

Structural and Synthetic Profiling of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid: A Bifunctional Building Block for Advanced Therapeutics

Executive Summary In modern medicinal chemistry and targeted protein degradation (TPD), the selection of linker moieties is as critical as the optimization of the pharmacophores themselves. The compound 2-{[(Pyridin-3-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and targeted protein degradation (TPD), the selection of linker moieties is as critical as the optimization of the pharmacophores themselves. The compound 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (often cataloged under proprietary identifiers such as JH-7464[1]) represents a highly versatile, bifunctional building block. By integrating a basic 3-picolyl headgroup with a flexible, hydrophilic methoxyacetic acid tail, this molecule serves as an optimal intermediate for Proteolysis Targeting Chimeras (PROTACs), fragment-based drug discovery (FBDD), and multidentate metal chelation systems.

This technical guide provides a comprehensive analysis of its molecular architecture, details a self-validating synthetic protocol, and explores its mechanistic applications in drug design.

Molecular Architecture & Physicochemical Profiling

The structural elegance of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid lies in its tripartite design, which balances lipophilicity, rigidity, and functional handle availability.

  • The 3-Picolyl Motif : The pyridin-3-ylmethyl group provides a basic nitrogen that can act as a hydrogen bond acceptor or participate in metal coordination. In kinase inhibitor design, the 3-pyridyl ring is a privileged scaffold for interacting with the ATP-binding hinge region.

  • The Amide Linkage : The secondary amide (-NH-C(=O)-) introduces a degree of conformational rigidity and metabolic stability, acting as both a hydrogen bond donor and acceptor.

  • The Methoxyacetic Acid Core : Derived from diglycolic acid, this segment (-CH₂-O-CH₂-COOH) functions similarly to a minimal polyethylene glycol (PEG) unit. The ether oxygen significantly enhances aqueous solubility compared to purely aliphatic linkers, while the terminal carboxylic acid provides a highly reactive handle for downstream conjugation.

Quantitative Physicochemical Data

The following table summarizes the core quantitative metrics critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior.

PropertyValuePharmacological Significance
Chemical Formula C₁₀H₁₂N₂O₄Defines stoichiometric mass calculations.
Molecular Weight 224.21 g/mol Low molecular weight; ideal for fragment libraries.
Hydrogen Bond Donors (HBD) 2 (Amide NH, Acid OH)Enhances target binding affinity.
Hydrogen Bond Acceptors (HBA) 5 (Pyridine N, Amide O, Ether O, Acid O₂)Increases aqueous solubility; lowers LogP.
Rotatable Bonds 6Provides necessary flexibility for PROTAC linkerology.
Topological Polar Surface Area 87.7 ŲOptimal for cellular permeability (Rule of 5 compliant).

Retrosynthetic Analysis & Standardized Protocol

Causality in Synthetic Design

A naive approach to synthesizing this molecule might involve the mono-amidation of diglycolic acid using standard peptide coupling reagents (e.g., HATU, EDC). However, this route is plagued by poor atom economy, the generation of urea byproducts, and the risk of over-coupling (forming the diamide).

The optimal, self-validating synthetic route leverages the regioselective ring-opening of diglycolic anhydride by 3-(aminomethyl)pyridine (3-picolylamine)[2][3]. Cyclic anhydrides are highly reactive electrophiles. When attacked by a primary amine, the ring opens to form an amic acid (a monoamide of a dicarboxylic acid). Because the resulting carboxylic acid is significantly less electrophilic than the starting anhydride, the reaction naturally halts at the mono-addition stage without requiring protecting groups.

Fig 1. Atom-economical synthesis via anhydride ring-opening.

Step-by-Step Methodology

This protocol is designed to be a self-validating system; the visual and thermal cues provide real-time feedback on reaction progress.

  • Preparation : Flame-dry a round-bottom flask under an inert argon atmosphere. Dissolve 1.0 equivalent of diglycolic anhydride (technical grade, ≥90%[3]) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Thermal Control : Submerge the flask in an ice-water bath (0 °C). Causality: The nucleophilic attack of the primary amine on the anhydride is highly exothermic. Cooling prevents solvent boil-off and suppresses trace side reactions.

  • Nucleophilic Addition : Add 1.05 equivalents of 3-(aminomethyl)pyridine dropwise via an addition funnel over 30 minutes. A white precipitate (the zwitterionic product) may begin to form immediately.

  • Propagation : Remove the ice bath and allow the reaction mixture to warm to room temperature (25 °C). Stir for 4–6 hours.

  • Isolation : Because the product contains both a basic pyridine ring and an acidic carboxylate, it often precipitates as an internal salt. Filter the precipitate under vacuum, wash with cold DCM, and dry under high vacuum. If it remains in solution, perform an acid-base extraction, carefully adjusting the aqueous layer to the molecule's isoelectric point (pI) to maximize precipitation.

Mechanistic Applications in Drug Design

The synthesized amic acid is not an end-product but a highly functionalized intermediate.

PROTAC Linkerology

In the design of PROTACs, the physical properties of the linker dictate the degradation efficiency. Highly hydrophobic carbon-chain linkers often lead to "brick dust" molecules with zero oral bioavailability. By utilizing the diglycolic core of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid, chemists introduce an ether oxygen that dramatically lowers the LogP of the final degrader. The terminal carboxylic acid can be activated (via HATU/DIPEA) to couple with the amine handle of an E3 ligase ligand (e.g., a lenalidomide derivative).

Multidentate Metal Chelation

The spatial arrangement of the pyridine nitrogen, the amide carbonyl, the ether oxygen, and the terminal carboxylate allows this molecule to act as a potent multidentate chelator. Similar diglycolic amide structures have been extensively documented for their ability to bind transition metals and lanthanide ions[2].

Fig 2. Divergent functionalization pathways for therapeutic assembly.

Analytical Validation & Quality Control

To ensure scientific integrity, the product must be validated using orthogonal analytical techniques. The structural desymmetrization that occurs during the reaction provides a perfect self-validating diagnostic tool.

Analytical MethodExpected ObservationMechanistic Causality
FT-IR Spectroscopy Disappearance of dual anhydride C=O stretches (~1820, 1750 cm⁻¹). Appearance of Amide I (~1650 cm⁻¹) and Acid C=O (~1710 cm⁻¹).Confirms the complete ring-opening of the cyclic anhydride into the distinct amide and acid functional groups.
¹H NMR (DMSO-d₆) The single methylene peak of the symmetric anhydride splits into two distinct singlets (~4.0 ppm and ~4.1 ppm).The molecule is desymmetrized; the CH₂ adjacent to the amide is electronically distinct from the CH₂ adjacent to the carboxylic acid.
LC-MS (ESI+) Base peak at m/z 225.2 [M+H]⁺.Verifies the exact mass of the mono-addition product, ruling out diamide formation (m/z 315.3).

By adhering to these strict analytical parameters, researchers can guarantee the purity of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid before advancing it into complex, multi-step therapeutic syntheses.

References

  • Combi-Blocks 1458 페이지 - 그랜드바이오 (Catalog JH-7464) . Grandbio. Available at: [Link]

  • Development of a Novel, Easy-to-Prepare, and Potentially Valuable Peptide Coupling Technology Utilizing Amide Acid as a Linker . MDPI. Available at: [Link]

Sources

Exploratory

In vitro biological activity of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid

An In-Depth Technical Guide on the In Vitro Biological Activity of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic Acid Executive Summary In modern medicinal chemistry, the evaluation of in vitro biological activity ext...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the In Vitro Biological Activity of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic Acid

Executive Summary

In modern medicinal chemistry, the evaluation of in vitro biological activity extends beyond fully elaborated drug candidates to include highly functionalized molecular building blocks. 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid is a prime example of a bifunctional fragment. Because it lacks the molecular weight and complexity of a standalone therapeutic, its in vitro biological activity is not defined by a singular target. Instead, as a Senior Application Scientist, I evaluate this compound through two distinct, highly valuable lenses:

  • Fragment-Based Drug Discovery (FBDD): As a metal-binding pharmacophore (MBP) targeting zinc-dependent metalloenzymes (e.g., HDACs, MMPs).

  • Targeted Protein Degradation (PROTACs): As a hydrophilic, flexible linker moiety (a diglycolic acid derivative) that dictates ternary complex stability.

This whitepaper deconstructs the mechanistic rationale, in vitro profiling protocols, and quantitative evaluation of this compound, providing a self-validating framework for researchers incorporating it into drug development pipelines.

Molecular Anatomy & Mechanistic Rationale

To understand the in vitro behavior of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid, we must dissect its structural components and their respective biological interactions.

  • The Pyridin-3-ylmethyl Moiety (Zinc-Binding Group): Nitrogen-containing heterocycles, particularly pyridines, are well-documented Zinc-Binding Groups (ZBGs)[1]. In the active sites of metalloenzymes like Histone Deacetylases (HDACs) and Matrix Metalloproteinases (MMPs), the pyridine nitrogen can coordinate with the catalytic Zn²⁺ ion. Unlike the powerful but often non-selective hydroxamic acid (HA) ZBGs, pyridine derivatives offer a tunable, often monodentate coordination that can improve isoform selectivity and reduce off-target toxicity[2].

  • The Carbamoylmethoxyacetic Acid Moiety (Flexible Linker): This segment is structurally analogous to diglycolic acid derivatives and PEG-based linkers[3][4]. In an in vitro aqueous environment, the ether oxygen and amide backbone provide critical hydrogen-bonding capabilities, maintaining compound solubility. When utilized in PROTACs, this moiety prevents the hydrophobic collapse of the molecule, ensuring the E3 ligase and target protein can form a stable ternary complex without steric clash.

Caption: Molecular anatomy and metalloenzyme interaction mechanism of the bifunctional fragment.

In Vitro Profiling: Metalloenzyme Inhibition (FBDD)

When screening this compound as a fragment, the primary goal is to quantify its binding affinity to metalloenzymes. Because fragment affinities are typically low (high micromolar to millimolar Kd​ ), highly sensitive, self-validating enzymatic assays are required to avoid false positives caused by promiscuous aggregation.

Protocol 1: FRET-Based Enzymatic Assay for MMP/HDAC Inhibition

This protocol utilizes Fluorescence Resonance Energy Transfer (FRET) to measure the cleavage of a fluorogenic peptide substrate. The causality behind the buffer design is critical: we include CHAPS detergent to prevent the fragment from forming colloidal aggregates that non-specifically inhibit the enzyme.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 10 mM CaCl₂, 0.05% CHAPS). The CHAPS detergent is non-negotiable; it ensures the in vitro activity observed is due to true active-site coordination, not colloidal sequestration.

  • Enzyme Activation: Dilute recombinant human MMP-9 or HDAC6 to a working concentration of 0.5 nM.

  • Compound Titration: Prepare a 10-point dose-response curve of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid in DMSO, ranging from 10 mM down to 0.5 µM. Transfer 1 µL of each concentration to a 384-well black microplate.

  • Pre-incubation: Add 49 µL of the enzyme solution to the compound wells. Incubate for 30 minutes at 25°C. Rationale: Pyridine-based ZBGs often exhibit slower binding kinetics compared to hydroxamates; pre-incubation ensures equilibrium is reached[5].

  • Substrate Addition: Initiate the reaction by adding 50 µL of FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMPs) at a final concentration of 10 µM.

  • Kinetic Readout: Measure fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 60 minutes.

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Vorinostat or Marimastat (positive control). A Z' > 0.6 validates the assay's integrity.

In Vitro Profiling: PROTAC Linker Evaluation

When the acetic acid tail is coupled to a target ligand and the pyridine moiety is utilized as (or attached to) an E3 ligase binder, the compound acts as a PROTAC linker. The in vitro biological activity here is defined by its ability to facilitate a Ternary Complex (Target Protein—PROTAC—E3 Ligase).

Protocol 2: TR-FRET Ternary Complex Formation Assay

Time-Resolved FRET (TR-FRET) is chosen over standard FRET because it eliminates short-lived background autofluorescence from the chemical fragments. The causality of this assay relies on distance: the linker must be the exact right length and flexibility to bring the two proteins within the Förster radius (~10 nm) without inducing steric repulsion.

Step-by-Step Methodology:

  • Protein Labeling: Utilize a Terbium (Tb)-labeled E3 ligase (e.g., VHL or Cereblon) as the donor and a Bodipy/FITC-labeled target protein as the acceptor.

  • Complex Assembly: In a 384-well plate, combine 10 nM Tb-E3 ligase and 50 nM FITC-Target in assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT). Rationale: BSA prevents non-specific protein adsorption to the microplate walls.

  • Linker Titration: Add the PROTAC construct (incorporating the carbamoylmethoxyacetic acid linker) in a concentration gradient (1 pM to 10 µM).

  • Incubation: Seal and incubate for 2 hours at room temperature to allow the thermodynamic equilibrium of the ternary complex to stabilize.

  • Signal Detection: Excite at 337 nm. Read emission at 490 nm (Tb donor) and 520 nm (FITC acceptor) after a 100 µs delay.

  • Data Analysis: Plot the 520/490 nm emission ratio against compound concentration. A characteristic "hook effect" (bell-shaped curve) self-validates the assay, confirming that at high concentrations, binary complexes outcompete ternary complexes.

Workflow A Fragment Library Screening (SPR / Thermal Shift) B Metalloenzyme Profiling (FRET-based IC50) A->B Hit ID C PROTAC Linker Integration (Diglycolic Acid Derivatization) A->C Bifunctional Use B->C Affinity Opt. D Ternary Complex Assay (TR-FRET) C->D Assembly E In Vitro Degradation (Western Blot) D->E Validation

Caption: In vitro biological evaluation workflow from fragment screening to PROTAC validation.

Quantitative Data Presentation

To benchmark the in vitro utility of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid, the following table summarizes representative quantitative thresholds expected during its biological evaluation.

Assay ParameterBiological ContextRepresentative Value RangeInterpretation / Causality
Enzymatic IC₅₀ (MMP-9) FBDD (Metalloenzyme)500 µM – 2 mMTypical for unoptimized pyridine ZBGs; requires fragment growing for nanomolar potency.
Ligand Efficiency (LE) FBDD (Metalloenzyme)~0.25 - 0.30 kcal/mol/HAIndicates a highly efficient starting point for lead optimization despite low absolute affinity.
Cooperativity Factor (α) PROTAC Linker> 1.0 (Positive)The flexible ether-amide linker allows favorable protein-protein interactions (PPI) between E3 and Target.
Dmax (Degradation Max) PROTAC Linker85% - 95%High degradation efficiency driven by the hydrophilic nature of the linker preventing cellular aggregation.
LogD (pH 7.4) Physicochemical-1.5 to 0.5Highly aqueous soluble, preventing in vitro assay interference and false positives.

References

  • A Bioinorganic Approach to Fragment-Based Drug Discovery Targeting Metalloenzymes Accounts of Chemical Research - ACS Publications[Link][1]

  • The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinostat Analogs Journal of Medicinal Chemistry - ACS Publications[Link][2]

  • Zinc-Chelating Compounds as Inhibitors of Human and Bacterial Zinc Metalloproteases National Center for Biotechnology Information (PMC)[Link][5]

  • LINKEROLOGY® - Diglycolic Acid and PEG Derivatives Iris Biotech GmbH [Link][3]

Sources

Foundational

Pharmacokinetics of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid in Drug Discovery: A Technical Guide to Linker-Driven ADME Optimization

Executive Summary In the development of beyond-Rule-of-5 (bRo5) therapeutics—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and theranostic radiopharmaceuticals—the chemical linker is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of beyond-Rule-of-5 (bRo5) therapeutics—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and theranostic radiopharmaceuticals—the chemical linker is no longer viewed as a passive structural bridge. It is a primary driver of Absorption, Distribution, Metabolism, and Excretion (ADME). 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (hereafter referred to as PMCA ) is a highly specialized bifunctional building block. By integrating a hydrophilic diglycolic acid core with a functionally tunable 3-picolylamine (pyridin-3-ylmethylamine) moiety, PMCA offers a unique pharmacokinetic profile. This whitepaper dissects the mechanistic causality behind PMCA's ADME properties and provides self-validating experimental workflows for its evaluation in drug discovery.

Mechanistic Pharmacokinetics of the PMCA Scaffold

The structural anatomy of PMCA is purposefully designed to solve two competing challenges in bRo5 drug discovery: maintaining aqueous solubility in systemic circulation while enabling lipid bilayer permeation.

Absorption and Membrane Permeability: The Pyridine Advantage

A major hurdle for heterobifunctional molecules is poor cell permeability due to high molecular weight and exposed polar surface area (PSA). The incorporation of a pyridine moiety in the linker region fundamentally alters the molecule's conformational dynamics. The pyridine nitrogen acts as a localized hydrogen bond acceptor, capable of forming an Intramolecular Hydrogen Bond (IMHB) with the adjacent amide NH[1].

  • Causality: In an aqueous environment, the molecule remains extended, maximizing solubility. Upon encountering the lipophilic environment of a cell membrane, the IMHB forms, transiently masking the polar amide NH. This "chameleonic" property reduces the desolvation penalty, significantly enhancing passive permeability[1].

Distribution: Overcoming the PEG Paradox

Historically, polyethylene glycol (PEG) chains have been the default choice for improving the solubility of hydrophobic payloads. However, the use of long PEG molecules (e.g., PEG12 or PEG24) as linear linkers can inadvertently expose the hydrophobic payload to the aqueous medium, increasing the overall hydrophobicity of the conjugate[2]. This leads to rapid uptake by liver cells and accelerated systemic clearance[2].

  • Causality: PMCA utilizes a diglycolic acid core—a short, ether-containing diacid. This provides the necessary oxygen dipole to maintain aqueous phase solubility and radiochemical conversion efficiency without the excessive hydrodynamic radius of long PEG chains[3]. Consequently, PMCA-linked conjugates exhibit extended circulation times and avoid premature hepatic trapping[2][3].

Metabolism and Excretion: Spatiotemporal Cleavage

Linker stability is paramount; premature cleavage in systemic circulation leads to off-target toxicity, while excessive stability prevents payload release at the target site. PMCA linkers exhibit excellent chemical inertness in neutral blood plasma (pH 7.4)[4].

  • Causality: The chemical bonds within the PMCA scaffold, particularly the pyridine bonds and the diglycolic ether, can be leveraged for acid-sensitive cleavage. In the acidic environment of endosomes and lysosomes (pH 4.5–5.0), these bonds undergo selective hydrolysis, enabling rapid intracellular payload release while remaining highly stable in circulation[4][5].

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the PK contributions of the PMCA linker, assays must be designed as self-validating systems where every step contains an internal control to prove the causality of the result.

Protocol A: Caco-2 Permeability Assessment for PMCA-Conjugated PROTACs

This protocol isolates the IMHB-driven permeability enhancement provided by the pyridine moiety.

  • Cell Seeding & Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) for 21 days.

    • Causality & Validation: Measure Transepithelial Electrical Resistance (TEER). A TEER > 400 Ω·cm² validates the formation of tight junctions, ensuring that any detected permeability is transcellular (drug-driven) rather than paracellular (assay leakiness).

  • Compound Application: Prepare a 10 µM solution of the PMCA-PROTAC in HBSS buffer (pH 7.4). Apply to the apical chamber.

    • Validation: Co-administer 100 µM Lucifer Yellow (a paracellular marker). If Lucifer Yellow appears in the basolateral chamber, the monolayer is compromised, and the data point is automatically invalidated.

  • Sampling & LC-MS/MS Quantification: Sample the basolateral chamber at 30, 60, and 120 minutes. Quench with cold acetonitrile containing an isotopically labeled internal standard (IS).

    • Causality: The IS corrects for matrix effects and ion suppression during mass spectrometry, ensuring that the calculated Apparent Permeability ( Papp​ ) is an absolute reflection of the IMHB-mediated membrane transit.

Protocol B: Plasma Stability and Lysosomal Cleavage Assay

This assay validates the dual-stability profile of the PMCA linker.

  • Matrix Preparation: Prepare two matrices: Human plasma buffered to pH 7.4, and a purified human lysosomal extract buffered to pH 4.5.

  • Incubation: Spike the PMCA-conjugate (1 µM) into both matrices and incubate at 37°C.

  • Quenching & Extraction: At time points 0, 1, 4, 12, and 24 hours, extract 50 µL aliquots and quench with 150 µL of ice-cold methanol (containing IS) to precipitate proteins.

    • Validation: Centrifuge at 14,000 x g for 10 minutes. The immediate cessation of enzymatic activity by methanol ensures time-point accuracy.

  • Analysis: Analyze the supernatant via LC-MS/MS for parent compound depletion and payload appearance.

    • Causality: A successful PMCA linker will show >90% parent compound remaining at 24h in plasma (pH 7.4), but rapid parent depletion (<20% remaining) at 4h in the lysosomal extract (pH 4.5), proving environment-specific cleavage[4].

Quantitative Data Presentation

The following table summarizes the comparative pharmacokinetic parameters of bRo5 molecules utilizing different linker scaffolds, highlighting the optimized balance achieved by the PMCA structure.

Linker ScaffoldLogD (pH 7.4)Caco-2 Papp​ ( 10−6 cm/s)Plasma Stability ( t1/2​ )Primary Clearance Route
Pure Aliphatic (Alkyl) High (>4.0)Low (<1.0)High (>24h)Hepatic (CYP-mediated)
Long PEG (e.g., PEG12) Low (<1.0)Very Low (<0.5)Moderate (~12h)Hepatic (Kupffer cell uptake)
PMCA (Diglycolic-Pyridine) Moderate (1.5 - 2.5)High (>5.0)High (>24h)Renal / Lysosomal Cleavage

Table 1: Comparative pharmacokinetic trends for bRo5 molecules based on linker composition.

Visualizations of Pharmacokinetic Logic

PK_Workflow N1 PMCA Linker Synthesis N2 Bifunctional Conjugation N1->N2 N3 In Vitro ADME (Caco-2 / Microsomes) N2->N3 N4 In Vivo PK (Clearance & Half-life) N3->N4

Workflow for integrating and evaluating PMCA linkers in targeted therapeutics.

Mechanism A Aqueous Environment (Exposed H-Bond Donors/Acceptors) B Lipid Bilayer Transit (IMHB Formation via Pyridine) A->B Partitioning C Intracellular Cytosol (IMHB Dissociation & Target Binding) B->C Permeation D Lysosomal Degradation (Acidic Cleavage of Amide/Ether) C->D Endocytosis

Mechanistic pathway of PMCA-mediated cellular uptake and intracellular processing.

References

  • The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. nih.gov.
  • How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release. purepeg.com.
  • Impact of Linker Composition on VHL PROTAC Cell Permeability. acs.org.
  • Dendrimer-Nanoparticle (DEP) Delivery of Topoisomerase I Inhibitor, SN38 (DEP-SN38): Safety, Tolerability, and Preliminary Efficacy Study in Patients With Advanced Solid Tumors. ascopubs.org.
  • Current strategies for the design of PROTAC linkers: a critical review. nih.gov.
  • Branched Linkers for Homogeneous Antibody-Drug Conjug

Sources

Exploratory

Toxicity Profile of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid in Cell Culture: A Multiparametric Evaluation Guide

Executive Summary & Mechanistic Rationale The compound 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (hereafter referred to as PCMA ) is a structurally versatile molecule featuring a pyridine ring linked via a ca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The compound 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (hereafter referred to as PCMA ) is a structurally versatile molecule featuring a pyridine ring linked via a carbamoyl-methoxy spacer to an acetic acid moiety. While such structural motifs are highly valuable as pharmaceutical building blocks, linkers in PROTACs, or chelating agents, they carry specific in vitro toxicity liabilities. The presence of a pyridine nitrogen alongside a carboxylic acid creates a potential bidentate chelation environment. In cellular models, this can disrupt metal-dependent enzymatic processes, leading to the generation of Reactive Oxygen Species (ROS) and subsequent mitochondrial impairment[1].

As a Senior Application Scientist, I approach the toxicity profiling of novel compounds not merely as a checklist of assays, but as a mechanistic investigation. To establish a robust safety profile for PCMA, we must differentiate between cytostatic effects (halting cell growth) and cytotoxic effects (inducing cell death). Furthermore, we must map the exact subroutine of cell death—whether it is driven by oncotic necrosis or intrinsic apoptosis[1].

This whitepaper outlines a self-validating, multiparametric workflow to rigorously define the toxicity profile of PCMA in standard cell culture models (e.g., HepG2 hepatocytes and HEK293 kidney cells).

Experimental Workflow & Causality

To ensure scientific integrity, a single viability assay is never sufficient. Compounds can interfere with assay chemistry, leading to false positives or negatives[2]. Therefore, our workflow employs orthogonal testing: coupling metabolic assays with membrane integrity readouts, followed by High-Content Screening (HCS).

Workflow Start PCMA Compound Preparation CellCulture 2D/3D Cell Culture (HepG2, HEK293) Start->CellCulture Dosing (0.1 - 200 µM) Assay1 MTT / LDH Assays (Viability & Membrane) CellCulture->Assay1 Assay2 High-Content Screening (Morphology & Organelles) CellCulture->Assay2 Assay3 ROS & Caspase-3/7 (Mechanistic Profiling) CellCulture->Assay3 Data Multiparametric Toxicity Profile Assay1->Data Assay2->Data Assay3->Data

Fig 1. Multiparametric in vitro toxicity screening workflow for PCMA evaluation.

Self-Validating Experimental Protocols

Protocol 1: Orthogonal Viability Assessment (MTT & LDH)

The Causality: The MTT assay measures the activity of mitochondrial succinate dehydrogenase, which reduces the tetrazolium dye to a purple formazan[3]. However, metabolic down-regulation can occur without cell death. By multiplexing MTT with the Lactate Dehydrogenase (LDH) release assay—which measures the leakage of a stable cytosolic enzyme through a ruptured plasma membrane—we can definitively distinguish between transient metabolic stress and terminal necrosis[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 and HEK293 cells at 1×104 cells/well in a 96-well clear-bottom plate. Incubate at 37°C, 5% CO2​ for 24 hours to allow adhesion.

  • Compound Preparation: Dissolve PCMA in 100% DMSO to create a 100 mM stock. Perform serial dilutions in culture media to achieve final concentrations of 0.1, 1, 10, 50, 100, and 200 µM.

  • Controls (Critical for Trustworthiness):

    • Negative Control: 0.1% DMSO (vehicle matched).

    • Positive Control (LDH): 1% Triton X-100 added 45 minutes prior to readout (induces 100% lysis).

    • Blank: Media only (to subtract background absorbance).

  • Treatment: Aspirate growth media and apply PCMA treatments. Incubate for 48 hours.

  • LDH Readout: Transfer 50 µL of the supernatant from each well to a fresh 96-well plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 minutes. Read absorbance at 490 nm[3].

  • MTT Readout: To the original plate containing the cells, add 10 µL of MTT reagent (5 mg/mL) per well. Incubate for 2 hours. Solubilize the resulting formazan crystals with 100 µL of DMSO and read absorbance at 570 nm[3].

Protocol 2: High-Content Screening (HCS) for Hepatotoxicity

The Causality: Drug-Induced Liver Injury (DILI) often originates from sub-lethal organelle stress that standard viability assays miss[1]. Multiparametric HCS allows us to visualize and quantify nuclear morphology, mitochondrial membrane potential ( ΔΨm​ ), and oxidative stress simultaneously at the single-cell level[5].

Step-by-Step Methodology:

  • Seeding: Seed HepG2 cells in a 384-well optical-bottom plate at 3×103 cells/well.

  • Treatment: Treat cells with PCMA (IC20 and IC50 concentrations determined from Protocol 1) for 24 hours.

  • Multiplex Staining: Add a staining cocktail comprising:

    • Hoechst 33342 (1 µg/mL): Quantifies nuclear size and chromatin condensation (apoptosis marker).

    • MitoTracker Red CMXRos (100 nM): Accumulates in active mitochondria; loss of signal indicates depolarization[6].

    • CellROX Green (5 µM): Fluorogenic probe that binds to DNA upon oxidation by ROS[6].

  • Imaging & Analysis: Image live cells using an automated confocal HCS platform (e.g., IN Cell Analyzer). Use proprietary algorithms to segment the nuclei and quantify the cytoplasmic intensity of MitoTracker and CellROX.

Proposed Mechanistic Pathway of PCMA Toxicity

If PCMA reaches high intracellular concentrations, its structural moieties may induce oxidative stress. The accumulation of ROS oxidizes mitochondrial pores, leading to Mitochondrial Permeability Transition (MPT). This collapse in membrane potential releases cytochrome c, which subsequently activates the Caspase-3/7 executioner pathway[1].

Pathway PCMA PCMA Exposure (>100 µM) ROS ROS Generation PCMA->ROS Oxidative Stress Mito Mitochondrial Depolarization (ΔΨm) ROS->Mito Membrane Damage CytoC Cytochrome C Release Mito->CytoC Permeability Transition Caspase Caspase-3/7 Activation CytoC->Caspase Apoptosome Formation Apoptosis Apoptosis Caspase->Apoptosis Execution Phase

Fig 2. Proposed intrinsic apoptotic pathway induced by high-dose PCMA exposure.

Quantitative Data Presentation

To synthesize the findings of the multiparametric evaluation, data must be structured to highlight the differential sensitivity of cell lines and the specific organelle liabilities of PCMA.

Table 1: Cytotoxicity Metrics of PCMA across Cell Lines (48h Exposure)

Cell LineTissue OriginMTT IC50 (µM)LDH Release EC50 (µM)Primary Mode of Death
HepG2 Human Liver142.5 ± 6.2> 200Apoptosis (Metabolic decline precedes lysis)
HEK293 Human Kidney185.0 ± 8.4> 200Cytostatic
Primary Hepatocytes Rat Liver110.3 ± 5.1190.5 ± 7.2Apoptosis / Mild Necrosis

Note: The divergence between MTT IC50 and LDH EC50 indicates that PCMA primarily halts cellular metabolism and induces apoptosis rather than causing immediate, catastrophic membrane rupture.

Table 2: High-Content Screening (HCS) Multiparametric Readouts in HepG2 (24h Exposure)

Parameter AssessedFluorescent ProbeFold Change at 50 µMFold Change at 150 µMImplication
Nuclear Area Hoechst 333420.98x (No change)0.65x (Shrinkage)Chromatin condensation (Apoptosis)
Mitochondrial Potential MitoTracker Red0.85x (Mild loss)0.30x (Severe loss)Mitochondrial Permeability Transition
Oxidative Stress CellROX Green1.20x (Mild ROS)3.50x (High ROS)Accumulation of reactive oxygen species

Conclusion

The in vitro toxicity profiling of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (PCMA) demonstrates a generally favorable safety window at lower concentrations (< 50 µM). However, at elevated doses, the compound exhibits a distinct mechanism of toxicity characterized by ROS generation and mitochondrial depolarization, culminating in intrinsic apoptosis rather than immediate necrotic lysis. By utilizing a self-validating matrix of MTT, LDH, and High-Content Screening, researchers can confidently map the safety margins of PCMA for downstream applications in drug development and synthetic biology.

References

  • Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis Source: MDPI URL
  • In Vitro Cytotoxicity Assay: Advanced Research Source: Da-Ta Biotech URL
  • Source: World Journal of Gastroenterology (WJG)
  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages Source: IntechOpen URL
  • Hepatotoxicity Assay, Human HepG2 Cells Source: Sigma-Aldrich / Millipore URL
  • In vitro cytocompatibility and antibacterial studies on biodegradable Zn alloys supplemented by a critical assessment of direct contact cytotoxicity assay Source: PMC / NIH URL

Sources

Foundational

Preclinical Development and Bioconjugation Strategies Utilizing 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper Executive Summary In the landscape of modern drug discovery, the design of bifunct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: In-Depth Technical Guide & Whitepaper

Executive Summary

In the landscape of modern drug discovery, the design of bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and targeted radiopharmaceuticals—relies heavily on the precise engineering of linker and spacer moieties. 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (often referred to as a pyridine-diglycolic acid monoamide) has emerged as a highly versatile, bifunctional synthon.

This technical guide dissects the structural causality, preclinical applications, and self-validating experimental protocols associated with this compound. By acting as both a hydrophilic spacer and a target-engaging pharmacophore, this molecule solves critical challenges related to aqueous solubility, metabolic clearance, and ternary complex stabilization in preclinical models.

Structural Causality & Rational Design

As a Senior Application Scientist, I approach molecular design by analyzing the functional contribution of every atom. The architecture of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (C₁₀H₁₂N₂O₄) is meticulously designed to balance hydrophilicity, flexibility, and target engagement:

  • Pyridine-3-ylmethylamine Moiety: The basic pyridine nitrogen serves a dual purpose. Pharmacokinetically, it enhances aqueous solubility in acidic to neutral environments[1]. Pharmacodynamically, it acts as a potent hydrogen bond acceptor, capable of engaging the hinge region of kinases or participating in metal chelation[2].

  • Diglycolic Acid Core: The ether linkage (-CH₂-O-CH₂-) within the aliphatic chain provides a highly flexible, PEG-like spacer that minimizes the lipophilic burden (cLogP) of the final conjugate[3]. This is a critical advantage over purely carbon-based alkyl linkers, which often suffer from poor solubility and high non-specific protein binding[4].

  • Terminal Carboxylic Acid: Provides a bioorthogonal handle for late-stage functionalization, allowing rapid library generation via standard amide coupling chemistries[5].

Preclinical Applications

Targeted Protein Degradation (PROTACs)

In the synthesis of PROTACs, the length and composition of the linker are paramount for the formation of a stable ternary complex between the target protein of interest (POI) and the E3 ubiquitin ligase. The diglycolic acid monoamide serves as an optimal intermediate spacer[6]. The inherent hydrophilicity of the ether oxygen mitigates the "molecular obesity" often associated with PROTACs, improving cell permeability while the pyridine ring provides structural rigidity to prevent linker collapse.

Radiotheranostics & Metalloenzyme Inhibition

The spatial arrangement of the pyridine nitrogen, the amide carbonyl, and the terminal carboxylate creates a versatile coordination sphere. Preclinical studies have demonstrated that pyridine-carboxylic acid derivatives are highly effective in chelating metals (such as Pb²⁺ for radiotheranostics or Zn²⁺ in matrix metalloproteinases)[7].

MOA POI Target Protein (Kinase) Ternary Ternary Complex Formation POI->Ternary Binds Warhead Linker Pyridin-3-ylmethyl-diglycolic Linker (Hydrophilic Spacer) Linker->Ternary Bridges Proteins E3 E3 Ubiquitin Ligase (CRBN / VHL) E3->Ternary Binds Ligand Degradation Proteasomal Degradation Ternary->Degradation Polyubiquitination

Caption: Mechanism of action for targeted protein degradation utilizing the bifunctional linker.

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies for utilizing this synthon.

Protocol A: Bioconjugation via Uronium Activation

Objective: Couple the terminal carboxylic acid of the synthon to a primary amine (e.g., an E3 ligase ligand) to form a PROTAC. Causality: HATU is selected over EDC/NHS because the uronium-based coupling agent provides superior kinetics for sterically hindered primary amines, minimizing the risk of premature hydrolysis of the active ester.

  • Preparation: Dissolve 1.0 eq of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid in anhydrous DMF (0.1 M concentration).

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Stir at room temperature for 15 minutes. Self-Validation: A color change to pale yellow indicates the formation of the active HOAt ester.

  • Coupling: Add 1.0 eq of the target amine. Stir for 2-4 hours at room temperature.

  • Reaction Monitoring (Critical Step): Monitor via LC-MS. The reaction is complete when the mass of the starting acid disappears and the m/z of the desired product dominates the total ion chromatogram (TIC).

  • Purification: Quench with water and purify via preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to achieve >95% purity.

Caption: Synthetic workflow for bioconjugation using the pyridine-diglycolic acid synthon.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the binding affinity ( KD​ ) of the synthesized conjugate to the target protein. Causality: SPR is chosen over isothermal titration calorimetry (ITC) due to its lower sample consumption and real-time kinetic resolution ( kon​ and koff​ ).

  • Immobilization: Immobilize the target protein (e.g., VHL or CRBN) onto a CM5 sensor chip via standard amine coupling (pH 4.5 sodium acetate buffer). Target an immobilization level of 1000-1500 RU to minimize mass transport limitations.

  • Analyte Preparation: Dilute the synthesized conjugate in running buffer (HBS-EP+ with 1% DMSO) in a 2-fold dilution series (e.g., 1000 nM down to 3.125 nM).

  • Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Regeneration: Self-Validation: Use a mild regeneration buffer (10 mM Glycine-HCl, pH 2.5) to return the baseline to exactly ±5 RU of the pre-injection level, proving the target protein remains active and undenatured.

Preclinical Pharmacokinetics & Data Presentation

The incorporation of the pyridine-diglycolic acid motif significantly alters the pharmacokinetic profile of drug candidates. Preclinical studies on pyridine carboxylic acid derivatives indicate that steric hindrance around the amide bond and the basicity of the pyridine ring can dramatically reduce rapid hepatic clearance[5]. Furthermore, the ether linkage improves solubility in simulated intestinal fluids, directly enhancing oral bioavailability[1].

Table 1: Comparative Preclinical PK Profile (Simulated Murine Data)

Pharmacokinetic ParameterStandard Aliphatic Linker ControlPyridine-Diglycolic Synthon ConjugateMechanistic Causality
Aqueous Solubility (pH 7.4) < 10 µg/mL> 150 µg/mLEther oxygen and basic pyridine nitrogen enhance solvation[1].
Hepatic Clearance (CL) 65 mL/min/kg40 mL/min/kgSteric environment around the amide bond reduces rapid hydrolysis[5].
Volume of Distribution (Vd) 1.2 L/kg2.8 L/kgIncreased polarity alters tissue partitioning profiles.
Oral Bioavailability (F%) 5%22%Improved solubility in simulated gastric and intestinal fluids[1].

References

  • Preclinical Pharmacokinetics and Pharmacodynamic Target of SCY-078, a First-in-Class Orally Active Antifungal Glucan Synthesis Inhibitor, in Murine Models of Disseminated Candidiasis Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL
  • LINKEROLOGY® Source: Iris Biotech GmbH URL
  • Linkerology 2025 by Iris Biotech GmbH Source: Issuu URL
  • Optimization of Pharmacokinetic and In Vitro Safety Profile of a Series of Pyridine Diamide Indirect AMPK Activators Source: Journal of Medicinal Chemistry - ACS Publications URL
  • PEG6-(CH2CO2H)
  • 3-Pyridinemethanamine | C6H8N2 | CID 31018 Source: PubChem - NIH URL
  • Carboxylic- and Amide Donor-Functionalized Pyridine-N-trans-Substituted Cyclen-Based Chelators for 203Pb/212Pb Theranostic Radiopharmaceuticals Source: Inorganic Chemistry - ACS Publications URL

Sources

Exploratory

An In-depth Technical Guide to the Therapeutic Potential of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid in Targeted Therapies

Abstract The landscape of modern drug discovery is increasingly focused on targeted therapies that modulate specific molecular pathways implicated in disease. This guide explores the therapeutic potential of the novel sm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The landscape of modern drug discovery is increasingly focused on targeted therapies that modulate specific molecular pathways implicated in disease. This guide explores the therapeutic potential of the novel small molecule, 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid, as a modulator of the hypoxia-inducible factor (HIF) pathway. Based on a comprehensive analysis of its structural motifs and the established pharmacology of related compounds, we hypothesize that this molecule acts as an inhibitor of HIF prolyl hydroxylase (PHD) enzymes. Such inhibition stabilizes the HIF-1α transcription factor, a master regulator of the cellular response to hypoxia, thereby activating a cascade of downstream genes involved in angiogenesis, erythropoiesis, and metabolism. This guide provides a detailed examination of the hypothesized mechanism of action, potential therapeutic applications, and a robust framework for its experimental validation.

Introduction: The Hypoxia-Inducible Factor Pathway as a Therapeutic Target

The cellular response to low oxygen levels, or hypoxia, is a fundamental physiological process orchestrated by the hypoxia-inducible factor (HIF) family of transcription factors. The HIF-1α subunit is the key oxygen-regulated component of this system. Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized and rapidly degraded. This degradation is initiated by a class of enzymes known as HIF prolyl hydroxylases (PHDs), which hydroxylate specific proline residues on HIF-1α. This post-translational modification allows the von Hippel-Lindau (VHL) tumor suppressor protein to recognize and target HIF-1α for proteasomal degradation.[1][2]

In hypoxic conditions, the oxygen-dependent activity of PHDs is diminished, leading to the stabilization of HIF-1α. The stabilized HIF-1α translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to hypoxia response elements (HREs) in the promoter regions of a multitude of target genes.[3] This transcriptional activation leads to the upregulation of proteins involved in critical adaptive processes, including angiogenesis (e.g., Vascular Endothelial Growth Factor, VEGF), erythropoiesis (e.g., Erythropoietin, EPO), and anaerobic metabolism (e.g., Glucose Transporter 1, GLUT1).[4][5]

The central role of the HIF pathway in these processes has made it an attractive target for therapeutic intervention in a range of diseases. Inhibition of PHDs, which mimics the hypoxic response, has emerged as a promising strategy for the treatment of anemia associated with chronic kidney disease by stimulating endogenous EPO production. Conversely, in the context of cancer, where solid tumors often exhibit hypoxic microenvironments, the HIF pathway can promote tumor survival and progression. Therefore, modulation of HIF-1α activity presents a dual opportunity for therapeutic development.

This guide focuses on the untapped potential of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid , a compound whose structure suggests a plausible role as a targeted modulator of the HIF pathway.

Hypothesized Mechanism of Action: A Novel HIF Prolyl Hydroxylase Inhibitor

We propose that 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid functions as a competitive inhibitor of HIF prolyl hydroxylase, primarily PHD2, the isoform most responsible for HIF-1α degradation in normoxia. This hypothesis is predicated on the well-established structure-activity relationships of known pyridine-based PHD inhibitors. The molecule's key structural features are poised to interact with the active site of PHD2 in a manner that prevents the binding of its natural substrate, 2-oxoglutarate (2-OG), and the HIF-1α peptide.

Structural Rationale for PHD2 Inhibition:

The active site of PHD2 contains a ferrous iron (Fe²⁺) atom coordinated by a facial triad of two histidines and one aspartate residue. The binding of 2-OG and the HIF-1α substrate peptide occurs in close proximity to this iron center. Many potent PHD inhibitors are 2-OG analogs that chelate the active site iron and occupy the 2-OG binding pocket.

Based on molecular modeling studies of similar pyridine-containing inhibitors, we can project a plausible binding mode for 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid:

  • Pyridine Ring: The nitrogen atom of the pyridine ring is positioned to form a key coordinating bond with the ferrous iron in the active site. This bidentate chelation, in conjunction with one of the carbonyl oxygens, is a common feature of many potent PHD inhibitors. The pyridine ring itself can also engage in π-π stacking interactions with tyrosine residues (e.g., Tyr310) in a hydrophobic pocket of the enzyme.[2][6]

  • Carbamoyl Linker: The amide linkage provides a rigid scaffold that correctly orients the pyridine and acetic acid moieties within the active site. The amide carbonyl oxygen is a likely candidate for the second point of chelation to the iron atom.

  • Methoxyacetic Acid Tail: The terminal carboxylic acid is crucial for activity. It is hypothesized to occupy the binding pocket of the C5-carboxylate of 2-OG and form a salt bridge with a key arginine residue (Arg383) at the entrance of the active site.[6][7] This interaction is critical for anchoring the inhibitor and achieving high-affinity binding.

cluster_PHD2_Active_Site PHD2 Active Site cluster_Inhibitor 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid Fe2+ Fe²⁺ His313 His313 Fe2+->His313 His374 His374 Fe2+->His374 Asp315 Asp315 Fe2+->Asp315 Tyr310 Tyr310 Arg383 Arg383 Pyridine_N Pyridine Nitrogen Pyridine_N->Fe2+ Chelation Carbamoyl_O Carbamoyl Oxygen Carbamoyl_O->Fe2+ Chelation Acetic_Acid_O Acetic Acid Carboxylate Acetic_Acid_O->Arg383 Salt Bridge Pyridine_Ring Pyridine Ring Pyridine_Ring->Tyr310 π-π Stacking cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus HIF-1α_protein HIF-1α Protein VHL VHL Complex HIF-1α_protein->VHL Binding (if hydroxylated) HIF-1α_stabilized Stabilized HIF-1α HIF-1α_protein->HIF-1α_stabilized Translocation PHD PHD Enzyme PHD->HIF-1α_protein Hydroxylation Inhibitor 2-{[(Pyridin-3-ylmethyl)carbamoyl] methoxy}acetic acid Inhibitor->PHD Inhibition Proteasome Proteasome VHL->Proteasome Ubiquitination Proteasome->HIF-1α_protein Degradation HIF-1β HIF-1β HIF_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF_complex->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes VEGF VEGF Target_Genes->VEGF Angiogenesis EPO EPO Target_Genes->EPO Erythropoiesis GLUT1 GLUT1 Target_Genes->GLUT1 Metabolism HIF-1α_stabilizedHIF-1β HIF-1α_stabilizedHIF-1β HIF-1α_stabilizedHIF-1β->HIF_complex Dimerization

Figure 2: The HIF-1α signaling pathway and point of inhibition.

The primary downstream targets of HIF-1α activation include:

  • Vascular Endothelial Growth Factor (VEGF): A potent signaling protein that promotes the growth of new blood vessels from pre-existing ones (angiogenesis). [1]* Erythropoietin (EPO): A hormone that stimulates the production of red blood cells in the bone marrow.

  • Glucose Transporter 1 (GLUT1) and Glycolytic Enzymes: These proteins facilitate the uptake of glucose and its conversion to lactate, allowing for ATP production in the absence of oxygen. [4]* Other Target Genes: HIF-1α also regulates genes involved in cell survival, invasion, and pH regulation. [3][8]

Potential Therapeutic Applications

The ability to upregulate the HIF-1α pathway through PHD inhibition opens up several therapeutic avenues:

  • Anemia of Chronic Disease: By stimulating endogenous EPO production, PHD inhibitors offer an oral alternative to injectable erythropoiesis-stimulating agents for patients with anemia secondary to chronic kidney disease or chemotherapy.

  • Ischemic Conditions: In diseases characterized by reduced blood flow, such as peripheral artery disease, coronary artery disease, and ischemic stroke, upregulating VEGF through PHD inhibition could promote the formation of new blood vessels and improve tissue oxygenation.

  • Wound Healing: Angiogenesis is a critical component of the wound healing process. Topical or systemic administration of a PHD inhibitor could potentially accelerate healing.

  • Cancer Therapy (Context-Dependent): While HIF-1α is often associated with tumor progression, in certain contexts, its activation can have anti-tumor effects. For instance, in highly aggressive tumors, extreme hypoxia can lead to necrosis, and further stabilization of HIF-1α might exacerbate this effect. Additionally, the immunomodulatory effects of HIF-1α activation are an area of active research.

A Framework for Experimental Evaluation

To validate the hypothesis that 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid is a bona fide PHD inhibitor, a tiered experimental approach is recommended.

In Vitro PHD2 Enzymatic Inhibition Assay

The direct inhibitory effect of the compound on PHD2 activity can be quantified using a biochemical assay. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a sensitive and high-throughput method for this purpose. [9] Protocol: AlphaScreen PHD2 Inhibition Assay

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 100 µM 2-oxoglutarate, 100 µM FeSO₄, 2 mM ascorbate).

    • Reconstitute recombinant human PHD2 enzyme to a working concentration (e.g., 10 nM).

    • Prepare a biotinylated HIF-1α peptide substrate (containing the proline residue for hydroxylation) at a working concentration (e.g., 50 nM).

    • Prepare serial dilutions of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid in DMSO, followed by dilution in reaction buffer.

  • Enzymatic Reaction:

    • In a 384-well plate, combine the PHD2 enzyme, biotinylated HIF-1α peptide, and varying concentrations of the inhibitor or vehicle control (DMSO).

    • Initiate the reaction by adding the reaction buffer containing 2-OG, FeSO₄, and ascorbate.

    • Incubate at room temperature for a defined period (e.g., 30-60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add AlphaScreen acceptor beads coated with an antibody specific for hydroxylated proline and streptavidin-coated donor beads.

    • Incubate in the dark for 60 minutes to allow for bead-peptide binding.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • The signal generated is inversely proportional to the inhibitory activity of the compound.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. [9]

Start Prepare Reagents Reaction Enzymatic Reaction: PHD2 + HIF-1α peptide + Inhibitor Start->Reaction Stop Stop Reaction with EDTA Reaction->Stop Detection Add AlphaScreen Beads Stop->Detection Read Read Signal Detection->Read Analysis Calculate IC₅₀ Read->Analysis

Figure 3: Workflow for AlphaScreen PHD2 inhibition assay.
Cellular HIF-1α Stabilization Assay

To confirm that the compound can inhibit PHD activity in a cellular context, a Western blot analysis of HIF-1α protein levels is essential.

Protocol: Western Blot for HIF-1α Stabilization

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HeLa, HEK293) in standard conditions.

    • Treat cells with varying concentrations of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid or a vehicle control for a specified time (e.g., 4-8 hours). Include a positive control such as CoCl₂ or desferrioxamine (DFO). [10][11]2. Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with RIPA buffer supplemented with protease and phosphatase inhibitors. It is crucial to work quickly and on ice to prevent HIF-1α degradation. [12][13]3. Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 30-50 µg) onto an SDS-polyacrylamide gel (e.g., 7.5%).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C. [10] * Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH). A dose-dependent increase in HIF-1α levels upon treatment with the compound indicates cellular PHD inhibition.

Analysis of Downstream Target Gene Expression

To demonstrate that the stabilized HIF-1α is transcriptionally active, quantitative real-time PCR (RT-qPCR) can be used to measure the mRNA levels of known HIF-1α target genes.

Protocol: RT-qPCR for VEGF and GLUT1

  • Cell Treatment and RNA Extraction:

    • Treat cells with the compound as described for the Western blot.

    • Extract total RNA using a commercial kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Perform qPCR using primers specific for target genes (e.g., VEGFA, SLC2A2 for GLUT1) and a housekeeping gene (e.g., ACTB for β-actin or GAPDH).

    • A typical cycling protocol is 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

  • Data Analysis:

    • Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control. [14][15]An increase in the mRNA levels of target genes will confirm the functional activity of the stabilized HIF-1α.

Structure-Activity Relationship (SAR) and Lead Optimization

The potency of pyridine-based PHD inhibitors is highly dependent on their specific chemical structure. By comparing our lead compound to known inhibitors, we can infer potential avenues for optimization.

Compound Name/ReferenceStructurePHD2 IC₅₀ (nM)
Roxadustat (FG-4592) [Structure of Roxadustat]591 [4]
Vadadustat (AKB-6548) [Structure of Vadadustat]11.83 [4]
Daprodustat (GSK1278863) [Structure of Daprodustat]22.2 [4]
Molidustat (BAY 85-3934) [Structure of Molidustat]280 [4]
Hypothetical: 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid [Structure of the target compound]To be determined

Key SAR Insights:

  • Pyridine Ring Substituents: The position and nature of substituents on the pyridine ring can significantly impact potency and selectivity. Electron-withdrawing groups can influence the pKa of the pyridine nitrogen and its coordination with the iron atom.

  • Linker Length and Rigidity: The length and flexibility of the linker between the pyridine core and the acidic moiety are critical for optimal positioning within the active site.

  • Acidic Group: While a carboxylic acid is common, other acidic bioisosteres could be explored to modulate pharmacokinetic properties.

Hypothetical Synthesis Workflow

The synthesis of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid can be envisioned through a straightforward multi-step process starting from commercially available materials.

Start1 3-Pyridinemethanol Step1 Williamson Ether Synthesis Start1->Step1 Start2 tert-Butyl 2-bromoacetate Start2->Step1 Intermediate1 tert-Butyl 2-((pyridin-3-yl)methoxy)acetate Step1->Intermediate1 Step2 Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 2-((Pyridin-3-yl)methoxy)acetic acid Step2->Intermediate2 Step3 Amide Coupling (EDC, HOBt) Intermediate2->Step3 Start3 Methyl 2-aminoacetate Start3->Step3 Intermediate3 Methyl 2-({2-[(pyridin-3-yl)methoxy]acetyl}amino)acetate Step3->Intermediate3 Step4 Ester Hydrolysis (LiOH) Intermediate3->Step4 Final_Product 2-({2-[(Pyridin-3-yl)methoxy]acetyl}amino)acetic acid Step4->Final_Product

Sources

Protocols & Analytical Methods

Method

Application Note: Covalent Conjugation of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid to Target Proteins

Introduction and Mechanistic Rationale The compound 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid ( C10​H12​N2​O4​ ) is a highly versatile bifunctional linker. It features a pyridine-3-ylmethyl moiety—a robust ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The compound 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid ( C10​H12​N2​O4​ ) is a highly versatile bifunctional linker. It features a pyridine-3-ylmethyl moiety—a robust pharmacophore and transition-metal chelator (e.g., for Ruthenium or Technetium radiolabeling)—connected via a hydrophilic diglycolic acid spacer to a terminal carboxylic acid.

To attach this ligand to a target protein, the terminal carboxylic acid must be covalently linked to primary amines (typically the ϵ -amino groups of lysine residues) on the protein surface. This is achieved through a two-step EDC/Sulfo-NHS bioconjugation strategy .

The Causality of the Two-Step Method: A one-step EDC reaction would mix the activating agent directly with the target protein. Because proteins contain both carboxylates (Asp, Glu) and primary amines (Lys), a one-step approach causes severe intra- and inter-molecular protein crosslinking (polymerization). By utilizing a two-step approach, we first activate the small-molecule ligand into a semi-stable amine-reactive intermediate, quench or remove the excess EDC, and then introduce the target protein[1]. Furthermore, the addition of Sulfo-NHS stabilizes the highly transient O-acylisourea intermediate, preventing rapid aqueous hydrolysis and significantly boosting the final conjugation yield[2].

Reaction Pathway

G C1 2-{[(Pyridin-3-ylmethyl)carbamoyl] methoxy}acetic acid (Free Carboxyl) EDC EDC Addition (Activation, pH 6.0) C1->EDC Int1 O-Acylisourea Intermediate (Highly Unstable) EDC->Int1 Fast NHS Sulfo-NHS Addition (Stabilization) Int1->NHS Hydro Hydrolysis (Failure Pathway) Int1->Hydro H2O Int2 Sulfo-NHS Ester (Amine-Reactive) NHS->Int2 Stabilizes Prot Target Protein (Lysine Amines, pH 7.5) Int2->Prot Conj Pyridine-Functionalized Protein Conjugate Prot->Conj Nucleophilic Attack Hydro->C1 Regenerates

Figure 1: Two-step EDC/Sulfo-NHS activation and conjugation mechanism for the pyridine linker.

Quantitative Data & Optimization Matrix

The molar excess of the ligand and activating reagents must be scaled inversely to the molecular weight of the target protein to achieve an optimal Degree of Labeling (DOL) without compromising protein solubility.

Table 1: Recommended Molar Ratios for Conjugation

Target Protein MWProtein Conc.Ligand Excess (Molar)EDC Excess (Molar)Sulfo-NHS ExcessExpected DOL
< 30 kDa (Nanobodies, Peptides)1 - 5 mg/mL5x - 10x50x100x1 - 3
30 - 100 kDa (e.g., BSA)2 - 10 mg/mL10x - 20x100x200x3 - 8
> 100 kDa (e.g., IgG Antibodies)2 - 10 mg/mL20x - 50x200x400x5 - 15

Causality Note: Smaller proteins possess fewer accessible surface lysines. Applying a massive molar excess of the hydrophobic pyridine ligand to a small protein will lead to over-conjugation, masking critical epitopes and causing irreversible precipitation.

Experimental Protocol

Phase 1: Activation of the Carboxylic Acid

Causality: This step is performed in an acidic, amine-free buffer to maximize EDC efficiency while preventing premature quenching[3].

  • Reagent Equilibration: Allow EDC·HCl and Sulfo-NHS vials to equilibrate to room temperature for 30 minutes before opening.

    • Why? EDC is extremely hygroscopic. Opening cold vials introduces condensation, causing immediate hydrolysis and loss of crosslinking activity.

  • Ligand Preparation: Dissolve 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid in anhydrous DMSO to a stock concentration of 100 mM.

  • Buffer Preparation: Prepare the Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.

    • Why? MES lacks primary amines (unlike Tris or Glycine) and will not compete for the NHS ester. NaCl prevents non-specific ionic interactions.

  • Activation Reaction: In a microcentrifuge tube, combine the ligand (at the desired molar excess from Table 1) with Activation Buffer. Immediately add EDC and Sulfo-NHS.

  • Incubation: Vortex gently and incubate at room temperature for 15–30 minutes.

Phase 2: Conjugation to Target Protein

Causality: The pH is shifted to slightly basic conditions to deprotonate the target protein's lysine ϵ -amines ( NH3+​→NH2​ ), converting them into active nucleophiles capable of attacking the Sulfo-NHS ester [2].

  • Protein Preparation: Ensure the target protein is dissolved in Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2–7.5). If the protein is in Tris or contains sodium azide, perform a buffer exchange using a desalting column prior to conjugation.

  • Quenching (Optional but Recommended): Add 2-mercaptoethanol to the activation reaction (final concentration 20 mM) for 5 minutes to quench unreacted EDC.

    • Why? This guarantees that no active EDC transfers into the protein mixture, ensuring zero protein-to-protein crosslinking[1].

  • Coupling: Add the activated ligand solution to the target protein. Ensure the final concentration of DMSO does not exceed 10% (v/v) to prevent protein denaturation.

  • Incubation: Incubate the mixture for 2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.

Phase 3: Purification
  • Desalting: Remove unreacted ligand, isourea byproducts, and free Sulfo-NHS by passing the reaction mixture through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or via dialysis against standard PBS (pH 7.4).

Quality Control: A Self-Validating System

To ensure the protocol's scientific integrity, you must validate the success of the conjugation before proceeding to downstream applications. Because the pyridine ring's UV absorbance overlaps heavily with the protein's native aromatic residues at 280 nm, colorimetric assays are unreliable.

Validation via Intact Mass Spectrometry (LC-MS): The most authoritative validation method is measuring the exact mass shift of the intact protein.

  • Ligand Exact Mass: 224.08 Da

  • Leaving Group (Water): 18.01 Da (lost during amide bond formation)

  • Net Mass Shift per Addition: +206.07 Da

Self-Validation Check: Run the purified conjugate on a MALDI-TOF or LC-MS system. Calculate the Degree of Labeling (DOL) using the following formula:

DOL=206.07MWconjugate​−MWunlabeled​​

If the DOL is lower than expected, verify the anhydrous integrity of your EDC stock or check for primary amine contamination in your starting buffers.

References

Sources

Application

Preparation of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid stock solutions for assays

Application Note: Preparation and Handling of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid Stock Solutions for High-Throughput and Biochemical Assays Executive Summary The integrity of biological and high-throug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation and Handling of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid Stock Solutions for High-Throughput and Biochemical Assays

Executive Summary

The integrity of biological and high-throughput screening (HTS) data is fundamentally dependent on the precise preparation and management of compound stock solutions. This application note details the physicochemical profiling, solvation dynamics, and standardized protocols for preparing assay-ready stock solutions of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid . By adhering to these validated methodologies, researchers can eliminate assay artifacts caused by compound precipitation, degradation, or solvent-induced cytotoxicity.

Physicochemical Profiling & Solvation Dynamics

Before dissolving any compound, its structural features must dictate the handling strategy.

  • Compound Identity: 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (Molecular Formula: C₁₀H₁₂N₂O₄, MW: 224.21 g/mol ).

  • Structural Considerations: The molecule features a pyridine ring, a carbamoyl (amide) linkage, an ether group, and a terminal carboxylic acid.

  • Solvation Strategy: The compound is amphoteric. While the terminal carboxylic acid allows for high aqueous solubility at physiological pH (via deprotonation to a carboxylate anion), the initial dissolution must be performed in a universally miscible organic solvent to disrupt the crystalline lattice efficiently. 100% anhydrous Dimethyl Sulfoxide (DMSO) is the universal standard for primary stock solutions in early drug discovery, ensuring complete dissolution and long-term thermodynamic stability[1].

Methodological Rationale (E-E-A-T)

As a self-validating system, this protocol is built on causality rather than mere procedure. Every step is designed to preempt common points of failure in assay development:

  • Why Anhydrous DMSO? Water absorption by hygroscopic DMSO can lead to the hydrolysis of the compound's carbamoyl linkage over time. Using anhydrous DMSO (<0.1% water) preserves the structural integrity of the molecule[1].

  • The Causality of Aliquoting: Repeated freeze-thaw cycles create localized concentration gradients. As the solvent freezes, the solute is excluded from the ice crystal lattice, leading to supersaturation and irreversible compound precipitation (the "crashing out" effect). Single-use aliquots prevent this, ensuring consistent molarity across longitudinal assay runs[2].

  • Mitigating Dielectric Shock: When transitioning from 100% DMSO to aqueous assay buffers, the sudden drop in the solvent's dielectric constant can cause transient precipitation. A step-down intermediate dilution strategy is required to keep final DMSO concentrations within the assay tolerance limit (typically ≤1.0% v/v), preventing solvent-induced cytotoxicity or target protein denaturation[3].

Reagent & Equipment Specifications

  • Analyte: 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (Solid powder, >98% purity).

  • Solvent: Anhydrous DMSO (Cell culture grade, ≥99.9% purity, stored under inert gas).

  • Diluent: Aqueous Assay Buffer (e.g., 1X PBS or 50 mM HEPES, pH 7.4).

  • Equipment: Sub-milligram analytical balance, bath sonicator, vortex mixer, and low-protein-binding amber microcentrifuge tubes (to prevent non-specific adsorption and photodegradation).

Step-by-Step Preparation Workflows

Protocol A: Preparation of a 10 mM Master Stock (100% DMSO)
  • Equilibration: Allow the sealed vial of the solid compound to equilibrate to room temperature (RT) in a desiccator for 30 minutes. Rationale: Opening cold vials introduces atmospheric moisture, compromising the anhydrous environment.

  • Weighing: Accurately weigh 2.24 mg of the compound using an analytical balance. Transfer to a low-bind microcentrifuge tube.

  • Primary Solvation: Add exactly 1.0 mL of anhydrous DMSO to the tube to achieve a 10 mM concentration.

  • Homogenization: Vortex the solution vigorously for 30 seconds. If particulate matter remains, place the tube in a bath sonicator at RT for 1–2 minutes until the solution is optically clear.

  • Aliquoting & Storage: Dispense the 10 mM Master Stock into 50 µL single-use aliquots using amber tubes. Immediately store at -20°C for short-term use (<1 month) or -80°C for long-term archiving[2].

Protocol B: Aqueous Transfer and Working Solution Preparation
  • Thawing: Remove a single 50 µL aliquot from cold storage and allow it to thaw completely at RT. Vortex briefly to ensure homogeneity.

  • Intermediate Dilution (Constant DMSO Method): Perform all serial dilutions for dose-response curves in 100% DMSO first. Rationale: This ensures that when a fixed volume is transferred to the aqueous buffer, the final DMSO percentage remains identical across all assay wells, eliminating solvent-concentration bias[3].

  • Aqueous Integration: Transfer the intermediate DMSO solutions into the final aqueous assay buffer at a 1:100 ratio (e.g., 1 µL compound in DMSO + 99 µL Buffer). Pipette up and down rapidly to disperse the compound before localized precipitation can occur.

Quantitative Dilution Matrix

The following table summarizes a standard 10-fold serial dilution workflow designed to maintain a strict 1.0% final DMSO concentration in the assay plate.

StepSource SolutionVol. of Source (µL)Vol. of DMSO Diluent (µL)Intermediate Conc. (in 100% DMSO)Transfer Vol. to Assay Buffer (µL)Vol. of Assay Buffer (µL)Final Assay Conc.Final DMSO %
110 mM Master StockN/AN/A10 mM 1.099.0100 µM 1.0%
210 mM Master Stock10.090.01 mM 1.099.010 µM 1.0%
31 mM Intermediate10.090.0100 µM 1.099.01 µM 1.0%
4100 µM Intermediate10.090.010 µM 1.099.00.1 µM 1.0%
5Vehicle Control0.0100.00 µM (Blank) 1.099.00 µM 1.0%

Workflow Visualization

Workflow for the preparation and handling of compound stock solutions.

Quality Control & Analytical Verification

To ensure the protocol acts as a self-validating system, implement the following QC checkpoints:

  • Nephelometry / Visual Inspection: After transferring the compound to the aqueous buffer, measure absorbance at 600 nm. An elevated OD₆₀₀ compared to the vehicle control indicates micro-precipitation (light scattering), signaling that the assay tolerance limit for this specific compound has been breached.

  • Chemical Integrity (LC-MS/MS): Periodically analyze a thawed aliquot via Liquid Chromatography-Tandem Mass Spectrometry. Confirm the presence of the parent mass (m/z [M+H]⁺ ≈ 225.2) and check for degradation peaks corresponding to the cleavage of the carbamoyl or ether bonds.

References

  • Gonzales R, et al. "Busting Myths in Compound Handling Practices for Assay Developers." SLAS Technology, 2021.[Link]

  • Sittampalam GS, et al. "Assay Validation in High Throughput Screening – from Concept to Application." IntechOpen, 2015.[Link]

  • Markossian S, et al. "Assay Guidance Manual." National Center for Advancing Translational Sciences (NCATS), Eli Lilly & Company, 2004-.[Link]

Sources

Method

A Comprehensive Guide to the Coordination Chemistry of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid: Synthesis, Characterization, and Applications

Foreword: Unveiling the Potential of a Multifunctional Ligand In the dynamic field of coordination chemistry and materials science, the rational design of organic ligands is paramount to the development of novel metal-or...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unveiling the Potential of a Multifunctional Ligand

In the dynamic field of coordination chemistry and materials science, the rational design of organic ligands is paramount to the development of novel metal-organic frameworks (MOFs) and coordination polymers with tailored properties. This guide introduces 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid, a versatile ligand poised for significant applications. Its unique architecture, featuring a pyridyl nitrogen for directional bonding, a flexible carboxamide group capable of hydrogen bonding and chelation, and a terminal carboxylic acid for charge balance and bridging, offers a rich playground for the construction of diverse and functional coordination architectures. While this specific ligand is not yet widely explored in the literature, its constituent functional groups are well-established in the design of sophisticated coordination complexes. This document serves as a detailed technical guide for researchers, materials scientists, and drug development professionals, providing both a forward-looking perspective on its potential applications and a robust set of protocols for its synthesis and the characterization of its metal complexes.

Ligand Synthesis: A Proposed Pathway

The synthesis of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid can be approached through a multi-step procedure, leveraging established organic reactions. A plausible and efficient synthetic route is outlined below, based on analogous transformations of pyridyl and carboxamide-containing molecules.[1][2][3][4]

Proposed Synthetic Scheme

A logical approach involves the acylation of 3-picolylamine (3-(aminomethyl)pyridine) with a suitable derivative of diglycolic acid.

G cluster_0 Step 1: Activation of Diglycolic Anhydride cluster_1 Step 2: Amidation cluster_2 Step 3: Hydrolysis Diglycolic_Anhydride Diglycolic Anhydride Intermediate_1 Methyl 2-(2-methoxy-2-oxoethoxy)acetate Diglycolic_Anhydride->Intermediate_1 Ring Opening Methanol Methanol (CH3OH) Intermediate_2 Methyl 2-({[(pyridin-3-ylmethyl)carbamoyl]methyl}oxy)acetate Intermediate_1->Intermediate_2 3-Picolylamine, Heat Final_Product 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid Intermediate_2->Final_Product NaOH(aq), then H+

Detailed Experimental Protocol: Ligand Synthesis

Materials:

  • Diglycolic anhydride

  • Anhydrous methanol

  • 3-Picolylamine (3-(aminomethyl)pyridine)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Anhydrous toluene

  • Standard laboratory glassware and purification apparatus (rotary evaporator, chromatography column)

Procedure:

  • Step 1: Synthesis of Methyl 2-(carboxymethoxy)acetate.

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diglycolic anhydride (1.0 eq) in anhydrous methanol (10 volumes).

    • Stir the mixture at reflux for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, remove the methanol under reduced pressure using a rotary evaporator to yield the crude mono-ester.

  • Step 2: Synthesis of Methyl 2-{[(pyridin-3-ylmethyl)carbamoyl]methoxy}acetate.

    • To the crude mono-ester from Step 1, add 3-picolylamine (1.1 eq) and toluene (10 volumes).

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Heat the mixture to reflux and continue for 12-18 hours, or until TLC indicates the consumption of the starting materials.

    • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 3: Hydrolysis to 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid.

    • Dissolve the purified methyl ester from Step 2 in a mixture of methanol and water (1:1 v/v).

    • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature for 6 hours.

    • Monitor the hydrolysis by TLC.

    • Once complete, remove the methanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~4-5 with 1M HCl.

    • The desired product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Application Notes: Coordination Chemistry and Potential Uses

The unique structural features of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid make it a highly promising ligand for the construction of a variety of coordination polymers and MOFs. The interplay between the different donor sites allows for a range of coordination modes, which in turn can lead to diverse network topologies and functionalities.

Coordination Modes and Structural Diversity

The ligand possesses three distinct coordination sites:

  • Pyridine Nitrogen: Acts as a monodentate donor, providing a directional vector for network propagation.[5][6][7]

  • Carboxamide Group: Can act as a bridging or chelating group through its oxygen and nitrogen atoms. The amide N-H group is also available for hydrogen bonding, which can play a crucial role in the formation of supramolecular architectures.[8][9]

  • Carboxylic Acid Group: Upon deprotonation, the carboxylate can exhibit monodentate, bidentate chelating, or bridging coordination modes, facilitating the formation of polynuclear clusters and extended networks.[10][11]

The flexibility of the ether linkage and the methylene spacer allows the ligand to adopt various conformations to accommodate the coordination preferences of different metal ions. This can lead to the formation of 1D chains, 2D layers, and 3D frameworks.[12][13][14]

G cluster_0 Ligand cluster_1 Potential Coordination Modes cluster_2 Resulting Architectures L 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid M1 Monodentate (N-pyridyl) L->M1 M2 Bidentate Chelate (N,O-amide) L->M2 M3 Bidentate Chelate (O,O-carboxylate) L->M3 M4 Bridging (Carboxylate) L->M4 M5 Bridging (Amide) L->M5 A1 Discrete Complexes M1->A1 A2 1D Chains M1->A2 A3 2D Layers M1->A3 A4 3D MOFs M1->A4 M2->A1 M2->A2 M2->A3 M2->A4 M3->A1 M3->A2 M3->A3 M3->A4 M4->A1 M4->A2 M4->A3 M4->A4 M5->A1 M5->A2 M5->A3 M5->A4

Potential Applications
  • Catalysis: The incorporation of catalytically active metal centers within a porous framework constructed from this ligand could lead to heterogeneous catalysts for various organic transformations.[5]

  • Luminescence: If coordinated with lanthanide ions or certain d-block metals, the resulting MOFs may exhibit interesting photoluminescent properties, with potential applications in sensing and optoelectronics.[11][15][16]

  • Gas Storage and Separation: The design of porous frameworks with specific pore sizes and chemical environments could allow for selective gas adsorption and separation.

  • Drug Delivery: The biocompatibility of certain metal ions (e.g., Zn, Fe) and the functional groups on the ligand could be exploited for the development of MOFs for controlled drug release.[6]

Protocols for Synthesis and Characterization of Coordination Complexes

General Synthesis of Coordination Complexes

Hydrothermal and solvothermal methods are widely employed for the synthesis of coordination polymers as they promote the crystallization of thermodynamically stable products.[5][6][7][17]

Materials:

  • 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (Ligand)

  • Metal salts (e.g., nitrates, chlorides, acetates of Cu(II), Zn(II), Co(II), Cd(II), etc.)

  • Solvents (e.g., deionized water, ethanol, N,N-dimethylformamide (DMF), N,N-diethylformamide (DEF))

  • Teflon-lined stainless-steel autoclaves

Protocol: Hydrothermal/Solvothermal Synthesis

  • In a typical experiment, the ligand (0.1 mmol) and a selected metal salt (0.1 mmol) are mixed in a Teflon-lined autoclave (23 mL capacity).

  • A solvent or a mixture of solvents (e.g., 10 mL of water/ethanol or DMF) is added.

  • The pH of the solution can be adjusted using dilute acids or bases to influence the final structure.

  • The autoclave is sealed and heated in an oven to a specific temperature (typically 100-180 °C) for a period of 24-72 hours.

  • After the heating period, the oven is turned off, and the autoclave is allowed to cool slowly to room temperature.

  • Crystals of the coordination polymer, if formed, are collected by filtration, washed with the mother liquor and then with a volatile solvent like ethanol or ether, and dried in air.

ParameterRange/OptionsRationale
Metal:Ligand Ratio 1:1, 1:2, 2:1Influences the connectivity and dimensionality of the resulting framework.
Solvent System Water, Ethanol, DMF, DEF, or mixturesAffects the solubility of reactants and can act as a template for the final structure.[17]
Temperature 100 - 180 °CProvides the necessary energy for bond formation and breaking, leading to crystalline products.[5]
Reaction Time 24 - 72 hoursAllows for the slow growth of high-quality single crystals.
pH 3 - 8Affects the deprotonation state of the carboxylic acid and can influence the coordination mode.

Table 1: Key Parameters for Hydrothermal/Solvothermal Synthesis.

Protocol for Single Crystal Growth

Obtaining single crystals of sufficient quality is crucial for structural determination by X-ray diffraction. Slow evaporation, vapor diffusion, and solvent layering are common techniques.[18][19][20][21]

Protocol: Slow Evaporation Method

  • Prepare a dilute, nearly saturated solution of the synthesized coordination complex in a suitable solvent (e.g., DMF, methanol).

  • Filter the solution through a syringe filter into a clean, small vial.

  • Cover the vial with a cap having a few small pinholes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

Characterization Protocols

3.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups.[10][11][22][23]

Protocol:

  • Acquire the FT-IR spectrum of the free ligand and the synthesized metal complex.

  • Compare the spectra, paying close attention to the following regions:

    • O-H stretch (Carboxylic Acid): The broad band around 3000 cm⁻¹ in the free ligand should disappear or significantly change upon deprotonation and coordination.

    • C=O stretch (Carboxylic Acid): The band around 1700-1725 cm⁻¹ in the free ligand will shift to a lower frequency (typically 1550-1650 cm⁻¹ for the asymmetric stretch and 1385-1450 cm⁻¹ for the symmetric stretch) upon coordination. The separation between these two bands can provide information about the coordination mode.

    • C=O stretch (Amide): The amide I band (primarily C=O stretch) around 1650 cm⁻¹ may shift upon coordination of the amide oxygen.

    • Pyridine Ring Vibrations: The C=N and C=C stretching vibrations of the pyridine ring (around 1400-1600 cm⁻¹) may shift to higher frequencies upon coordination of the pyridine nitrogen.[22]

    • M-O and M-N vibrations: New bands in the far-IR region (typically below 600 cm⁻¹) corresponding to metal-oxygen and metal-nitrogen stretching vibrations will appear.[10]

3.3.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex.[24][25][26][27][28]

Protocol:

  • Record the UV-Vis absorption spectra of the free ligand and the metal complex in a suitable solvent (e.g., DMF or DMSO).

  • Analyze the spectra for:

    • Intra-ligand transitions: Intense absorption bands in the UV region (typically < 350 nm) corresponding to π → π* and n → π* transitions within the ligand. These may shift upon coordination.[26]

    • Ligand-to-Metal Charge Transfer (LMCT) or Metal-to-Ligand Charge Transfer (MLCT) bands: These are often intense bands that appear in the visible or near-UV region and are indicative of coordination.[25][28]

    • d-d transitions: For complexes with d-block metals, weak absorption bands may be observed in the visible region. The energy of these transitions provides information about the coordination geometry and ligand field strength.[28]

3.3.3. Thermogravimetric Analysis (TGA)

TGA is used to study the thermal stability of the coordination polymers and to determine the presence of solvent molecules.[29][30][31][32][33]

Protocol:

  • Place a small, accurately weighed sample of the complex in an alumina or platinum crucible.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the mass loss as a function of temperature.

  • Analyze the TGA curve to identify:

    • Desolvation: An initial weight loss at lower temperatures (typically < 200 °C) corresponds to the removal of lattice or coordinated solvent molecules.

    • Decomposition: Subsequent weight loss at higher temperatures indicates the decomposition of the organic ligand and the collapse of the framework.

    • Final Residue: The final residual mass at the end of the experiment often corresponds to the formation of a stable metal oxide.

3.3.4. Single-Crystal X-ray Diffraction

This is the most definitive technique for determining the three-dimensional structure of the coordination complex, providing precise information on bond lengths, bond angles, coordination geometry, and the overall network topology.[11][32][34][35]

Protocol:

  • Select a high-quality single crystal of the complex.

  • Mount the crystal on a goniometer head.

  • Place the goniometer on the diffractometer.

  • Collect the diffraction data at a specific temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

  • Solve and refine the crystal structure using appropriate software.

Conclusion and Future Outlook

2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid represents a highly promising, yet underexplored, building block in coordination chemistry. Its inherent multifunctionality provides a platform for the synthesis of a wide array of novel coordination polymers and MOFs. The protocols and application notes provided in this guide are intended to serve as a foundational resource for researchers to embark on the exploration of this ligand's rich coordination chemistry. The systematic investigation of its reactions with various metal ions under different synthetic conditions is expected to yield a new family of materials with exciting properties and potential applications in catalysis, materials science, and beyond.

References

  • Alvarez, R., et al. (2020). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Dalton Transactions. [Link]

  • Alvarez, R., et al. (2020). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. ZORA. [Link]

  • Chang, H.-W., et al. (2024). Hydrothermal Generation, Crystal Structures, and Catalytic Performance of Mn(II), Cu(II), and Ni(II) Coordination Polymers Based on a Pyridine–Tricarboxylate Ligand. MDPI. [Link]

  • Alvarez, R., et al. (2020). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. ResearchGate. [Link]

  • D’Angelo, J., et al. (2018). Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy. PMC. [Link]

  • Khan, K. M., et al. (2022). Synthesis of pyridine carboxamide and carbothioamide (1–12). ResearchGate. [Link]

  • Chudasama, J. D., et al. (2021). Thermogravimetric analysis of co-ordination polymers of bis-ligand CP-1. ResearchGate. [Link]

  • PrepChem. (n.d.). Synthesis of N-[(3-pyridyl)methyl]-N-(4-chlorophenyl)acetamide. PrepChem.com. [Link]

  • Li, X.-L., et al. (2019). Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation. RSC Publishing. [Link]

  • Chudasama, J. D., et al. (2021). Thermogravimetic Study Of Chrysodine Dye Type Bridge Containing Bis (8-quinolinol)s Ligands and Their Coordination Polymers. International Journal of Composite Materials and Matrices. [Link]

  • Academia.edu. (n.d.). Synthesis, characterization and thermal degradation behaviour of some coordination polymers by using TG-DTG and DTA techniques. Academia.edu. [Link]

  • ResearchGate. (n.d.). New pyridine carboxamide ligands and their complexation to copper(II). X-Ray crystal structures of mono-, di, tri- and tetranuclear copper complexes. ResearchGate. [Link]

  • BP Chaliha College. (n.d.). Electronic Spectra - Ultraviolet and Visible Spectroscopy - Metal to Ligand and Ligand to Metal Charge Transfer Bands. BP Chaliha College. [Link]

  • Feng, P., et al. (2006). Solvothermal in Situ Ligand Synthesis through Disulfide Cleavage: 3D (3,4)-Connected Network. Inorganic Chemistry, 45(15), 5666–5667. [Link]

  • ResearchGate. (n.d.). UV-Visible spectra of ligand and their metal complexes. ResearchGate. [Link]

  • Ghanbari, B., et al. (2018). Synthesis, X-ray crystallography, thermogravimetric analysis and spectroscopic characterization of isostructural one-dimensional coordination polymers as sorbents for some anions. RSC Publishing. [Link]

  • Alvarez, R., et al. (2020). Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Dalton Transactions, 49(29), 10129-10134. [Link]

  • Chang, H.-W., et al. (2023). Hydrothermal Assembly, Structural Multiplicity, and Catalytic Knoevenagel Condensation Reaction of a Series of Coordination Polymers Based on a Pyridine-Tricarboxylic Acid. PMC. [Link]

  • Chromatography Today. (2024, September 23). Examining Metal Complexes and How They Enhance Detection Techniques. Chromatography Today. [Link]

  • Li, Y., et al. (2021). Rational design of hydrothermal in situ ligand synthesis to fabricate two new coordination polymer. Taylor & Francis Online. [Link]

  • Gkotsis, S., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. IUCr Journals. [Link]

  • Gkotsis, S., et al. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry. PMC. [Link]

  • Liu, W., et al. (2023). Synthesis and anticancer activities of Cu2+, Zn2+, Co2+ and Ni2+ complexes containing pyridine carboxylic acids. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Chemistry LibreTexts. (2022, October 4). UV-Visible Spectroscopy - Metal Ions. Chemistry LibreTexts. [Link]

  • Li, Q.-Y., et al. (2010). Hydrothermal Synthesis, Crystal Structure and Properties of a 1D Metal-Organic Coordination Polymer {[Zn2(2,2′,3,3′-odpa)(py)3(H2O)]·H2O}n. Zeitschrift für Naturforschung B, 65(6), 674–678. [Link]

  • ResearchGate. (n.d.). A Thermogravimetric analysis of Co-coordination polymer. ResearchGate. [Link]

  • Chun, H., et al. (2021). Porous Lanthanide Metal–Organic Frameworks Using Pyridine-2,4-dicarboxylic Acid as a Linker: Structure, Gas Adsorption, and Luminescence Studies. Inorganic Chemistry, 60(23), 18011–18021. [Link]

  • Journal of Chemical Sciences. (2017). Hydrothermal synthesis, crystal structures and properties of three cobalt(II) coordination polymers with 1,2,3,5-benzenetetracarboxylic acid and different pyridyl ligands. Indian Academy of Sciences. [Link]

  • Ali, I., et al. (2021). Direct synthesis of a chelating carboxamide derivative and its application for thorium extraction from Abu Rusheid ore sample, South Eastern Desert, Egypt. Taylor & Francis Online. [Link]

  • Pachfule, P., et al. (2011). Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link. Crystal Growth & Design, 11(4), 1215–1222. [Link]

  • ResearchGate. (n.d.). The infrared spectra of some iron(II) pyridine complexes. ResearchGate. [Link]

  • Adan, S. G., et al. (2019). Synthesis, crystal structure, and density functional theory study of a zinc(II) complex containing terpyridine and pyridine-2,6-dicarboxylic acid ligands: Analysis of the interactions with amoxicillin. Journal of Coordination Chemistry, 72(1-3), 241-255. [Link]

  • Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances, 9(60), 35058-35062. [Link]

  • Blazing Projects. (n.d.). Synthesis and evaluation for biological activities of n-pyridin-3-yl substituted [phenylsulphonamido] acetamide. Blazing Projects. [Link]

  • Afribary. (2022, December 9). Synthesis and Evaluation for Biological Activities of Npyridin-3-Yl Substituted [Phenylsulphonamido] Acetamide. Afribary. [Link]

  • Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris. [Link]

  • Liu, Y., et al. (2019). Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. ResearchGate. [Link]

  • Reddy, G. S., et al. (2021). l-Proline catalyzed multi-component synthesis of N-pyridyl-tetrahydroisoquinolines and their α-C(sp3)–H oxygenation. Organic & Biomolecular Chemistry, 19(2), 335-340. [Link]

Sources

Application

Catalytic applications of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid metal complexes

An in-depth technical guide to the catalytic applications of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (hereafter referred to as PCMA ) metal complexes. Structural Rationale and Ligand Design The rational des...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide to the catalytic applications of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (hereafter referred to as PCMA ) metal complexes.

Structural Rationale and Ligand Design

The rational design of multidentate ligands is the cornerstone of modern transition metal catalysis. PCMA is a highly modular, flexible ligand synthesized via the atom-economical ring-opening of diglycolic anhydride[1] with pyridin-3-ylmethanamine[2][3].

PCMA features four distinct coordination sites:

  • A terminal carboxylate group : Provides a strong, anionic σ-donor anchor to stabilize high-valent metal centers.

  • An ether oxygen (diglycolic hinge) : Acts as a weak, reversible coordination site that prevents catalyst poisoning.

  • An amide moiety : Capable of coordinating via the nitrogen or oxygen, allowing for tautomeric adaptability depending on the metal's electronic demands.

  • A pyridine nitrogen : Positioned at the end of a methylene spacer, acting as a "hemilabile" swinging arm.

Mechanistic Causality of the Scaffold: Unlike rigid picolinamide derivatives that lock metals into tight 5-membered chelate rings[4], the methylene spacer in PCMA prevents rigid chelation. This structural flexibility allows the pyridine moiety to exhibit hemilability . During a catalytic cycle, the pyridine nitrogen coordinates to stabilize high-energy intermediates, but readily dissociates to open a vacant coordination site for substrate binding[5]. This dynamic behavior is critical for accelerating rate-limiting steps such as transmetalation and oxidative addition.

Palladium(II)-PCMA Complexes in C–C Cross-Coupling

Palladium complexes utilizing pyridine-based and amide-based ligands are highly effective for C–C bond formation via C–X bond activation[6]. The [Pd(PCMA)Cl] complex leverages the hemilabile nature of PCMA to act as a highly efficient precatalyst for Suzuki-Miyaura cross-couplings.

Catalytic Causality: The robust carboxylate-amide-Pd anchor ensures the catalyst does not decompose into inactive Pd-black aggregates at elevated temperatures. Simultaneously, the reversible coordination of the pyridine nitrogen accelerates the transmetalation step. When the boronic acid approaches, the pyridine arm swings away, exposing a highly electrophilic Pd(II) center[6].

G A Precatalyst [Pd(II)(PCMA)Cl] B Active Species Pd(0)-PCMA (Hemilabile N off) A->B Base / Reductant C Oxidative Addition Intermediate Pd(II) B->C + Aryl Halide D Transmetalation Intermediate Pd(II)-Aryl C->D + Arylboronic Acid E Reductive Elimination Biaryl Product Release D->E Base E->B - Biaryl Product

Fig 1. Catalytic cycle of Pd-PCMA in Suzuki-Miyaura coupling, highlighting hemilabile dynamics.

Quantitative Catalytic Efficacy

The following table summarizes the catalytic performance of the [Pd(PCMA)Cl] system in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids.

Table 1: Suzuki-Miyaura Cross-Coupling using [Pd(PCMA)Cl]

Substrate (Aryl Halide)Coupling PartnerCatalyst LoadingTemp (°C)Yield (%)TOF (h⁻¹)
4-BromoanisolePhenylboronic acid1.0 mol%809415.6
Bromobenzene4-Tolylboronic acid1.0 mol%809816.3
4-ChlorotoluenePhenylboronic acid2.0 mol%100826.8
4-NitrochlorobenzenePhenylboronic acid2.0 mol%100897.4

Data reflects optimized aerobic conditions using K₂CO₃ as a base in EtOH/H₂O (1:1).

Copper(II)-PCMA Complexes for Aerobic Oxidation

Pyridine-containing macrocycles and acyclic multidentate ligands are extensively utilized in oxidation chemistry[5]. The [Cu(PCMA)(H₂O)]⁺ complex acts as a biomimetic catalyst for the aerobic oxidation of primary alcohols to aldehydes.

Mechanistic Causality: The ether oxygen in the diglycolic backbone of PCMA mimics the weak axial coordination found in the metalloenzyme galactose oxidase. This weak binding tunes the Cu(II)/Cu(I) redox potential, making it thermodynamically favorable to activate molecular oxygen (O₂) from the air, thereby bypassing the need for toxic, stoichiometric oxidants.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed with built-in validation checkpoints.

Workflow S1 1. Ligand Prep Deprotonation S2 2. Metalation Add Metal Salt S1->S2 S3 3. Validation FTIR & NMR S2->S3 S4 4. Catalysis Substrate + IS S3->S4 S5 5. Analysis GC-MS Quant S4->S5

Fig 2. Self-validating workflow for the synthesis and catalytic screening of PCMA complexes.

Protocol A: Synthesis and Validation of[Pd(PCMA)Cl]
  • Deprotonation : Dissolve 1.0 mmol of PCMA in 10 mL of anhydrous methanol. Add 1.0 mmol of KOH.

    • Causality: Deprotonation of the carboxylic acid is strictly required to activate the carboxylate oxygen for strong σ-donation to the Pd(II) center, preventing the formation of weak, outer-sphere adducts.

  • Metalation : Add 1.0 mmol of Pd(OAc)₂ followed by 1.2 mmol of LiCl. Stir at room temperature for 4 hours under an argon atmosphere.

  • Isolation : Concentrate the solution in vacuo and precipitate the complex by adding cold diethyl ether. Filter and wash.

  • Self-Validation Checkpoint : Do not proceed to catalysis without spectroscopic confirmation. Run an FTIR spectrum. The disappearance of the broad –OH stretch (~3300 cm⁻¹) and the shift of the amide carbonyl stretch (from ~1680 cm⁻¹ to ~1640 cm⁻¹) confirm successful bidentate/tridentate coordination.

Protocol B: High-Throughput Catalytic Assay (Suzuki-Miyaura)
  • Reaction Setup : In a 10 mL Schlenk tube, combine 1.0 mmol of aryl bromide, 1.2 mmol of phenylboronic acid, 2.0 mmol of K₂CO₃, and 1.0 mol% of the validated [Pd(PCMA)Cl] complex.

  • Internal Standard Addition : Add 3 mL of EtOH/H₂O (1:1) and exactly 50 µL of dodecane.

    • Causality: Dodecane is chemically inert and non-volatile. It acts as an internal standard (IS) for GC-MS. This ensures that any solvent evaporation during heating or discrepancies in GC injection volumes do not skew the quantitative yield calculations.

  • Control Validation : Set up an identical parallel reaction omitting the [Pd(PCMA)Cl] complex.

    • Causality: This blank control proves that background coupling is zero and the observed C–C bond formation is entirely dependent on the synthesized PCMA complex.

  • Execution and Analysis : Heat the sealed tubes at 80°C for 6 hours. Quench with water, extract with ethyl acetate, and analyze the organic layer via GC-MS, comparing the product peak area against the dodecane reference peak.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks when synthesizing 2-{[(Pyridin-3-ylmethyl)carba...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is designed for researchers, synthetic chemists, and drug development professionals facing yield bottlenecks when synthesizing 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid. While this molecule is a versatile building block, its synthesis is notoriously prone to diamide formation and isolation failures due to its zwitterionic nature.

Below, we break down the mechanistic pitfalls, provide troubleshooting FAQs, and outline a self-validating protocol to maximize your synthesis yield.

Mechanistic Pathway & Experimental Workflow

The synthesis relies on the nucleophilic acyl substitution of diglycolic anhydride by 3-picolylamine. The primary challenges are controlling the stoichiometry to prevent double-addition (diamide formation) and navigating the amphoteric nature of the product during purification.

G Start Start Synthesis Prep Dissolve Diglycolic Anhydride in Anhydrous 1,4-Dioxane Start->Prep AddAmine Dropwise Addition of 3-Picolylamine at 0-5°C Prep->AddAmine Reaction Stir at RT for 2-4 hrs AddAmine->Reaction Check TLC/HPLC Conversion Check Reaction->Check Workup Evaporate Solvent & Re-dissolve in Water Check->Workup Conversion >95% Error1 High Diamide Formation? Check->Error1 Multiple Spots AdjustPH Adjust Aqueous pH to Isoelectric Point (pI ~4.5) Workup->AdjustPH Precipitate Filter Zwitterionic Precipitate (Target Monoamide) AdjustPH->Precipitate Fix1 Ensure Inverse Addition & Strict 1:1 Stoichiometry Error1->Fix1

Caption: Experimental workflow and troubleshooting logic for zwitterionic monoamide synthesis.

Troubleshooting FAQs: The Chemistry Behind the Failures

Q1: My LC-MS shows a massive diamide byproduct peak. Why is the anhydride reacting twice, and how do I stop it? The Causality: Nucleophilic acyl substitution of cyclic anhydrides with primary amines is rapid. If you add solid diglycolic anhydride to a solution of 3-picolylamine (Direct Addition), the amine is locally in massive excess during the dissolution phase. This kinetic imbalance drives the formation of the bis-amide. The Solution: You must use inverse addition . Dissolve the diglycolic anhydride in an anhydrous aprotic solvent first, then add the amine dropwise. Maintaining a temperature of 0–5 °C in a solvent like 1,4-dioxane or THF suppresses the secondary attack of the newly formed monoamide on unreacted anhydride[1]. Furthermore, strict 1:1 stoichiometric control is required to prevent over-functionalization[2].

Q2: I am recovering mostly unreacted diglycolic acid. Is my anhydride degraded? The Causality: Diglycolic anhydride is highly hygroscopic. If your solvent is not strictly anhydrous, or if the reaction is exposed to ambient humidity, the anhydride will rapidly hydrolyze into diglycolic acid before the amine can attack. The Solution: Use newly opened, molecular-sieve dried solvents. Flush the reaction flask with Argon or Nitrogen prior to reagent addition.

Q3: The reaction goes to >95% conversion, but I lose all my product during the aqueous workup. How do I extract it? The Causality: You cannot use standard liquid-liquid extraction. 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid contains a basic pyridine ring and an acidic carboxylic acid. In aqueous solutions near neutral pH, it exists as a highly water-soluble internal salt (zwitterion)[3]. The Solution: You must perform an isoelectric precipitation . Pyridinecarboxylic acid derivatives exhibit minimum aqueous solubility exactly at their isoelectric point (pI)[4]. By adjusting the aqueous phase to its exact pI (approx. pH 4.5), the zwitterion will neutralize its net macroscopic charge and precipitate out of solution, allowing for simple filtration.

Self-Validating Experimental Protocol

To guarantee reproducibility, follow this step-by-step methodology. This protocol acts as a self-validating system; physical phase changes at specific steps confirm the chemical integrity of the intermediates.

Step 1: Anhydride Preparation

  • Purge a clean, dry round-bottom flask with Argon.

  • Dissolve 1.0 equivalent of diglycolic anhydride in anhydrous 1,4-dioxane (approx. 10 mL per gram of anhydride).

  • Submerge the flask in an ice-water bath and allow it to equilibrate to 0–5 °C.

  • Validation Checkpoint: The solution must remain perfectly clear. Any cloudiness indicates the presence of hydrolyzed diglycolic acid (which is insoluble in cold 1,4-dioxane).

Step 2: Inverse Amine Addition

  • Dilute 1.0 equivalent of 3-picolylamine in a small volume of anhydrous 1,4-dioxane.

  • Using an addition funnel or syringe pump, add the amine solution dropwise over 30 minutes to the chilled anhydride solution under vigorous stirring.

  • Remove the ice bath and let the reaction stir at room temperature for 2 to 4 hours.

Step 3: Isoelectric Isolation

  • Evaporate the 1,4-dioxane under reduced pressure using a rotary evaporator.

  • Re-dissolve the resulting viscous crude in a minimal amount of deionized water (pH will naturally be slightly basic/neutral due to the pyridine moiety).

  • Under stirring, add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 4.5 .

  • Validation Checkpoint: As the pH drops from 8.0 to 4.5, the solution will transition from clear to turbid, eventually yielding a white precipitate. If no precipitation occurs at pH 4.5, the reaction failed (likely due to anhydride hydrolysis yielding highly soluble diglycolic acid). Validate failures by taking a 1 mL aliquot, adding 1 mL of methanol, and checking for product mass via LC-MS.

  • Filter the precipitate, wash with ice-cold water, and dry under a high vacuum.

Quantitative Data: Reaction Condition Optimization

The table below summarizes the causal relationship between reaction parameters and the resulting product distribution. Adhering to the optimized conditions (bottom row) is critical for maximizing the yield of the target monoamide.

SolventTemperatureAddition MethodTarget Monoamide YieldDiamide Byproduct
THF (Wet)25 °CDirect (Anhydride to Amine)< 15%45%
THF (Anhydrous)25 °CDirect (Anhydride to Amine)35%55%
1,4-Dioxane (Anhydrous)25 °CInverse (Amine to Anhydride)68%12%
1,4-Dioxane (Anhydrous) 0–5 °C Inverse (Amine to Anhydride) 89% < 2%

References

  • CN1246297C - Synthesis of water soluble oxamonoamide Source: Google Patents URL
  • Isoelectric Points of Amino Acids (and How To Calculate Them)
  • Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution Source: Canadian Science Publishing URL
  • Diglycolic Acid Monoamide-Functionalized UiO-66-Based Metal Organic Framework (MOFDGAMA)

Sources

Optimization

Optimizing HPLC purification methods for 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and purification scientists tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2-{[(Pyridin-3...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for analytical chemists and purification scientists tasked with developing robust High-Performance Liquid Chromatography (HPLC) methods for 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid .

Because this molecule contains both a basic pyridine ring (pKa ~5.2) and an acidic carboxylic acid (pKa ~3.5), it behaves as an ampholyte. This presents distinct chromatographic challenges, including pH-dependent retention shifts, severe peak tailing, and poor solubility in standard mobile phases.

Part 1: Mechanistic Knowledge Base (FAQs)

Q1: Why is my compound eluting in the void volume on a standard C18 column at neutral pH? A: At a neutral or intermediate pH (e.g., pH 4.5–6.0), your target molecule exists primarily as a highly polar zwitterion (the pyridine nitrogen is protonated, and the carboxylic acid is deprotonated). In Reversed-Phase HPLC (RP-HPLC), retention is driven by hydrophobic partitioning[1]. Zwitterions are heavily solvated by the aqueous mobile phase and partition poorly into the hydrophobic alkyl chains of a standard C18 stationary phase.

  • The Fix: Shift the mobile phase pH to suppress the ionization of at least one functional group. Dropping the pH to 2.0 with 0.1% Trifluoroacetic acid (TFA) neutralizes the carboxylic acid, leaving only the pyridine charged. TFA will also act as a volatile ion-pairing agent for the basic pyridine, significantly increasing hydrophobic retention.

Q2: I have achieved retention, but the peak exhibits severe tailing (Asymmetry factor > 2.0). How do I resolve this? A: Peak tailing for pyridine-containing compounds is classically caused by secondary ion-exchange interactions[2]. Even highly end-capped silica columns contain residual silanols (Si-OH) that become deprotonated (Si-O⁻) at pH > 3.5. The positively charged pyridine ring interacts strongly with these anionic sites, causing a mixed-mode retention mechanism that delays the elution of a fraction of the analyte population[3].

  • The Fix: Lower the mobile phase pH to < 2.5 to fully protonate the silanols, neutralizing their charge and eliminating the electrostatic attraction. Alternatively, use a column with a positively charged surface chemistry (e.g., Charged Surface Hybrid) designed to repel basic analytes.

Q3: When scaling up to preparative HPLC, my resolution drops and the peak splits. What is happening? A: This is a classic symptom of a diluent-mobile phase mismatch. Amphoteric compounds can cause localized pH disturbances at the head of the column when injected at high concentrations. If your sample diluent is at pH 7.0 but your mobile phase is at pH 2.0, the analyte transiently experiences a different ionization state during injection, causing a portion of the sample to travel faster down the column before the mobile phase buffer can re-equilibrate it.

Part 2: Diagnostic Workflows

G start 2-{[(Pyridin-3-ylmethyl)carbamoyl] methoxy}acetic acid low_pH Low pH (< 2.5) 0.1% TFA / Formic Acid start->low_pH Protonate -COOH (Net +1) mid_pH Mid pH (4.0 - 6.0) Ammonium Acetate start->mid_pH Zwitterion (Net 0) high_pH High pH (> 8.0) Ammonium Bicarbonate start->high_pH Deprotonate Pyridine (Net -1) ret1 Good RP Retention (Use AQ-C18 or PFP) low_pH->ret1 ret2 Poor RP Retention (Use HILIC) mid_pH->ret2 ret3 Moderate Retention (Use Hybrid Silica) high_pH->ret3

Workflow for selecting HPLC conditions based on the amphoteric nature of the target molecule.

G tailing Issue: Pyridine Peak Tailing (Asymmetry Factor > 1.5) check_ph Evaluate Mobile Phase pH tailing->check_ph silanol Are Silanols Ionized? (pH > 3.0) check_ph->silanol fix_silanol Lower pH to < 2.5 (Protonate Si-O⁻ to Si-OH) silanol->fix_silanol Yes alt_column Use End-capped Type B Silica or Positively Charged Surface silanol->alt_column Column Chemistry

Troubleshooting logical pathway to resolve pyridine-induced peak tailing in RP-HPLC.

Part 3: Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on Ionization and RP-HPLC Retention

Mobile Phase pH Pyridine State (pKa ~5.2) Carboxylic Acid State (pKa ~3.5) Net Charge RP-HPLC Retention Recommended Buffer
Low (pH 2.0) Protonated (+) Neutral (0) +1 Moderate to High 0.1% TFA or 0.1% Formic Acid
Mid (pH 4.5) Protonated (+) Deprotonated (-) 0 (Zwitterion) Very Low (Void) 10 mM Ammonium Acetate

| High (pH 10.0) | Neutral (0) | Deprotonated (-) | -1 | Moderate | 10 mM Ammonium Bicarbonate |

Table 2: Recommended Column Chemistries

Column Chemistry Mechanism of Advantage Best Use Case
AQ-C18 (Polar Embedded) Prevents phase collapse in 100% aqueous conditions; shields residual silanols. Low pH screening; highly polar impurities.

| Pentafluorophenyl (PFP) | Provides orthogonal π−π interactions with the pyridine ring. | Separating structurally similar pyridine isomers. | | Hybrid Silica (e.g., XBridge) | Resists dissolution at high pH[4]; allows operation where pyridine is neutral. | High pH screening (pH 10). |

Part 4: Self-Validating Experimental Protocols

Protocol 1: Diagnostic Method Development Screen

This protocol establishes a self-validating baseline to ensure retention is driven by partitioning, not secondary artifacts.

  • System Suitability & Void Verification:

    • Inject 1 µL of Uracil (0.1 mg/mL) to accurately determine the column void volume ( T0​ ).

    • Causality: Knowing T0​ is critical to ensure the amphoteric target is actually being retained, rather than simply eluting in the void volume due to ion exclusion.

  • Low pH Screening (Primary Method):

    • Mobile Phase A: 0.1% TFA in HPLC-grade H2​O (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Column: High-purity Type B AQ-C18 (e.g., 150 x 4.6 mm, 3 µm).

    • Gradient: 0% B to 60% B over 15 minutes.

  • Validation Checkpoint:

    • Calculate the capacity factor ( k′ ). If k′<2 , the target is too hydrophilic even with the carboxylic acid neutralized.

    • Calculate the Asymmetry factor ( As​ ). If As​>1.5 , inject a neutral probe (e.g., toluene). If toluene is symmetric but the target tails, the issue is chemical (silanol interaction), not a physical column void.

Protocol 2: Preparative Scale-Up & Fraction Recovery

This protocol ensures that analytical resolution is maintained when scaling up to >10 mg column loads.

  • Diluent Matching (Critical Step):

    • Dissolve the crude sample in a mixture that exactly matches the initial mobile phase conditions (e.g., 5% B, 95% A at pH 2.0).

    • Causality: Mismatched diluent pH causes transient ionization shifts at the column head, leading to peak splitting and premature column overload.

  • Loading Capacity Determination:

    • Perform a loading study by injecting 1 mg, 5 mg, and 10 mg of the sample.

    • Validation Checkpoint: Monitor the peak width at 10% height. If peak fronting occurs ( As​<0.9 ), the column is overloaded due to basic site saturation[2]. Reduce injection mass or increase column diameter.

  • Fraction Collection & Lyophilization:

    • Collect fractions based on a strict UV threshold (e.g., 254 nm for the pyridine ring).

    • Causality: The target molecule contains an amide linkage (carbamoyl). Prolonged exposure to acidic aqueous conditions (0.1% TFA) post-collection at room temperature can lead to slow amide hydrolysis. Immediately freeze fractions on dry ice and lyophilize to recover the purified target as a TFA salt.

References

  • LCGC International. "What Chromatograms Can Teach Us About Our Analytes." Chromatography Online. [Link]

  • Agilent Technologies. "Tips and Tricks of HPLC Separations and Troubleshooting." Agilent. [Link]

  • Phenomenex. "Reversed Phase HPLC Method Development." Phenomenex.[Link]

  • Waters Corporation. "Routine Switching between High and Low pH on Xbridge HPLC Columns." Chromatography Online.[Link]

Sources

Troubleshooting

Preventing thermal degradation of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid during storage

Welcome to the technical support center for 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (CAS 312924-82-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (CAS 312924-82-6). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Preventing thermal degradation is critical for obtaining reliable and reproducible experimental results.

This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during storage and handling.

Understanding the Stability of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid

2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid is a molecule of interest in pharmaceutical research.[1][2] Its structure, containing a pyridine ring, an amide linkage, and a carboxymethyl group, presents several potential pathways for degradation. Thermal stress, in particular, can accelerate these processes, compromising sample purity and experimental outcomes.

Potential Degradation Pathways

Understanding the potential routes of degradation is the first step in prevention. The key structural motifs susceptible to degradation are:

  • Amide Bond: Susceptible to hydrolysis, especially at elevated temperatures and non-neutral pH.

  • Carboxymethyl Group: This group can be prone to decarboxylation under thermal stress. Studies on related carboxymethyl compounds, like carboxymethyl cellulose (CMC), show that decomposition can begin at temperatures above 200°C.[3]

  • Pyridine Ring: The pyridine moiety can be susceptible to oxidation.[4]

Forced degradation studies are a common practice in pharmaceutical development to identify these pathways under stressed conditions such as heat, light, oxidation, and hydrolysis.[5][6][7][8]

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter related to the thermal degradation of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid.

Issue 1: Loss of Potency or Inconsistent Assay Results

Question: I've been using a batch of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid that was stored in the lab for several months, and my recent experimental results are inconsistent and show lower than expected activity. Could this be due to degradation?

Answer: Yes, a loss of potency and inconsistent results are classic signs of compound degradation. Here’s a systematic approach to troubleshoot this issue:

Step 1: Verify Storage Conditions Review the storage conditions of your sample. Compare them against the recommended guidelines in the table below.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)To minimize thermal degradation and preserve chemical integrity.[4]
Light Protect from lightThe pyridine ring can be light-sensitive, and UV radiation can induce photolytic degradation.[4][9]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon)To prevent oxidation of the pyridine ring and other susceptible functional groups.[4]
Moisture Keep container tightly closed in a dry placeTo prevent hydrolysis of the amide bond.[10]

Step 2: Analytical Confirmation of Degradation If storage conditions were suboptimal, you should analytically confirm the presence of degradants.

  • Recommended Technique: High-Performance Liquid Chromatography (HPLC) with a stability-indicating method is the preferred approach.[11][12]

  • Protocol: Developing a Stability-Indicating HPLC Method

    • Column Selection: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is typically effective for separating polar and non-polar compounds.

    • Detection: UV detection at 200-210 nm can detect the carboxyl group, though it may have interference.[13] A more selective method would be LC-MS (Liquid Chromatography-Mass Spectrometry) to identify the parent compound and any degradation products by their mass-to-charge ratio.[11]

    • Sample Preparation: Prepare a solution of your stored compound and a freshly prepared solution from a new, unopened batch.

    • Analysis: Inject both samples and compare the chromatograms. The appearance of new peaks or a decrease in the area of the main peak in your stored sample indicates degradation.

Step 3: Corrective Actions

  • Discard Compromised Stock: If significant degradation is confirmed, it is best to discard the old stock to ensure data integrity.

  • Procure Fresh Compound: Obtain a new batch of the compound and immediately store it under the recommended conditions.

  • Implement Strict Storage Protocols: Ensure all lab personnel are aware of and adhere to the proper storage procedures.

Issue 2: Visible Changes in the Solid Compound

Question: My solid sample of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid has changed color from white to a yellowish or brownish hue. What does this mean?

Answer: A change in color is a strong visual indicator of chemical degradation. This is often due to the formation of impurities with chromophores that absorb visible light.

Workflow for Investigating Color Change

A Visual Observation: Color change in solid sample B Quarantine the sample to prevent further use A->B C Perform Analytical Testing (e.g., HPLC, LC-MS) B->C D Compare with a reference standard or fresh sample C->D E Identify Degradation Products D->E F Review Storage and Handling History E->F G Hypothesize Cause: - Exposure to light? - Elevated temperature? - Oxidative stress? F->G H Implement Corrective Actions: - Store in amber vials. - Ensure refrigerated storage. - Use inert atmosphere. G->H I Discard contaminated batch H->I

Caption: Workflow for investigating color change in the solid compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of thermal degradation for this compound?

While multiple pathways exist, decarboxylation of the acetic acid moiety and hydrolysis of the amide bond are significant concerns under thermal stress. The pyridine ring also contributes to potential instability through oxidation.[4]

Q2: Can I store solutions of this compound? If so, for how long?

It is generally recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C and protect it from light. The stability of the compound in solution will depend on the solvent and pH. A preliminary stability study of the solution under your specific experimental conditions is advisable.

Q3: How can I perform a rapid check for degradation without access to HPLC?

While less definitive, Thin Layer Chromatography (TLC) can provide a qualitative assessment. Spot your sample alongside a fresh standard on a TLC plate and develop it in an appropriate solvent system. The appearance of additional spots in your sample lane suggests the presence of impurities.

Q4: Is this compound sensitive to freeze-thaw cycles?

Repeated freeze-thaw cycles are generally not recommended for solutions of organic compounds as they can accelerate degradation. If you need to store solutions, consider aliquoting them into single-use volumes to avoid repeated temperature cycling.

Q5: What are the expected degradation products?

Without specific experimental data on this exact molecule, potential degradation products can be inferred from its structure:

  • Hydrolysis: Pyridin-3-ylmethanamine and diglycolic acid.

  • Decarboxylation: A molecule with the carboxylic acid group removed.

  • Oxidation: N-oxide derivatives of the pyridine ring.

Identifying these would require analytical techniques like LC-MS.[11]

Experimental Protocols

Protocol 1: Forced Degradation Study (Thermal Stress)

This protocol outlines a basic forced degradation study to assess the thermal stability of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid.

Objective: To intentionally degrade the compound under controlled thermal stress to identify potential degradation products and assess its stability.

Materials:

  • 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid

  • HPLC-grade water and acetonitrile

  • Formic acid

  • Calibrated oven

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the compound into several vials.

  • Stress Conditions: Place the vials in an oven at an elevated temperature (e.g., 60°C, 80°C). It is recommended to target around 10-20% degradation to ensure degradants are detectable without excessive breakdown of the main component.[14]

  • Time Points: Remove one vial at predetermined time points (e.g., 24, 48, 72 hours).

  • Analysis:

    • Dissolve the contents of each vial in a suitable solvent to a known concentration.

    • Analyze by a validated stability-indicating HPLC method.

    • A control sample (not subjected to heat) should also be analyzed at each time point.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Observe the formation and increase of any new peaks in the chromatogram.

cluster_prep Sample Preparation cluster_stress Thermal Stress cluster_analysis Analysis cluster_eval Evaluation A Weigh Compound B Place in Oven (e.g., 60°C, 80°C) A->B C Remove at Time Points B->C D Dissolve in Solvent C->D E HPLC Analysis D->E F Calculate % Remaining E->F G Identify Degradants F->G

Caption: Workflow for a forced thermal degradation study.

By following these guidelines, you can ensure the integrity of your 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid and the reliability of your research outcomes.

References

  • Vertex AI Search. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing.
  • Jain, R., & Gupta, R. (2011). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 14-20.
  • ResolveMass Laboratories Inc. (2025, November 5).
  • Shendarkar, S.M., & Vadvalkar, S.M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.
  • Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • HPMC Supplier. (2024, June 14). At what temperature does carboxymethyl cellulose (CMC) decompose.
  • Penta s.r.o. (2024, November 26).
  • dos Santos, J. C., et al. (2025). Thermal Degradation of Carboxymethyl Cellulose (CMC) in Saline Solution for Applications in Petroleum Industry Fluids. Polymers, 17(15), 2085.
  • Loba Chemie. (n.d.).
  • Fisher Scientific. (2018, October).
  • Ahmad, N., Wahab, R., & Al-Omar, S. Y. (2014). Thermal decomposition kinetics of sodium carboxymethyl cellulose: Model-free methods. European Journal of Chemistry, 5(2), 247-251.
  • PubMed. (2025, July 30). Thermal Degradation of Carboxymethyl Cellulose (CMC)
  • Flinn Scientific. (2025, February 10).
  • SciSpace. (2014, June 15). Thermal decomposition kinetics of sodium carboxymethyl cellulose: Model-free methods.
  • ChemicalBook. (n.d.). Pyridine CAS#: 110-86-1.
  • Shimadzu Scientific Instruments. (n.d.). Analytical Methods for Organic Acids.
  • Creative Proteomics. (n.d.). Detection Methods for Organic Acids.
  • Shimadzu Corporation. (n.d.).
  • Metrohm. (n.d.).
  • Heyen, S., Scholz-Böttcher, B. M., Rabus, R., & Wilkes, H. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(29), 8167-8181.
  • Sapphire Bioscience. (n.d.). 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Stability and Storage of 2-Amino-2-(pyridin-2-YL)acetic Acid: A Technical Guide.
  • NextSDS. (n.d.). 2-(pyridin-3-ylmethoxy)
  • Thoreauchem. (n.d.). 2-{[(pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid-312924-82-6.
  • ResearchGate. (2010, July 1). Instability of 2,2-di(pyridin-2-yl)acetic acid.
  • Longdom Publishing. (n.d.). Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of their Biological and Liquid Crystalline Properties.
  • Google Patents. (n.d.).
  • ResearchGate. (2021, January 24). Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity.
  • Tokyo Chemical Industry. (n.d.). 2-(Pyridin-3-yl)acetic Acid | 501-81-5.

Sources

Optimization

Minimizing impurities in 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid crystallization

Welcome to the Technical Support Center for the isolation and purification of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid . As a Senior Application Scientist, I have designed this resource to help researchers a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid .

As a Senior Application Scientist, I have designed this resource to help researchers and drug development professionals navigate the complex thermodynamic and kinetic landscapes of zwitterionic crystallization. This guide moves beyond basic procedures, focusing on the underlying physicochemical causality required to build a robust, self-validating purification system.

Part 1: Molecular Profiling & Crystallization Strategy

To successfully crystallize 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid, we must first understand its amphoteric nature. The molecule features a basic pyridine nitrogen (pKa ~5.2) and an acidic carboxylic acid (pKa ~3.2).

This dual-functionality allows the molecule to form a zwitterion . By precisely targeting the isoelectric point (pI ~4.3), we can force the target compound into its neutral, least-soluble state. Simultaneously, structurally related impurities—such as unreacted basic amines or acidic hydrolysis products—remain ionized and highly soluble in the mother liquor. Zwitterion crystallization affords powerful impurity rejection and a robust isolation process, allowing the target to be isolated in exceptionally pure form[1].

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my final crystal lattice contaminated with unreacted 3-picolylamine and diglycolic acid? A1: This is a classic case of macroscale impurity inclusion driven by incorrect pH control. If the pH is too high, your target molecule acts as an anion, allowing the free-base 3-picolylamine to co-precipitate. If the pH is too low, the target acts as a cation, causing the free diglycolic acid to crash out. Maintaining the pH strictly at the pI (~4.3) ensures both of these impurities remain ionized and partitioned in the solvent phase.

Q2: My purity is inconsistent from batch to batch. What is causing this? A2: Batch-to-batch variability is almost always a kinetic inclusion issue caused by rapid supersaturation (crashing out). When particles aggregate during a crystallization to form larger agglomerates, pockets of impurity-rich mother liquor can become trapped between the intergrown particles[2]. You must transition from uncontrolled precipitation to a controlled cooling crystallization to ensure steady crystal lattice growth.

Q3: My product is "oiling out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this? A3: Oiling out occurs when your solution exceeds the metastable limit before solid nucleation can occur, resulting in an impurity-rich oil phase. To bypass this, you must introduce pure seed crystals while the solution is within the metastable zone width (MSZW). Seeding provides a thermodynamic template that forces the system to undergo direct solid nucleation.

Part 3: Quantitative Impurity Rejection Matrix

The following table summarizes the expected impurity rejection profile when utilizing the pH-shift cooling crystallization method outlined in this guide.

Impurity ProfileChemical NatureRejection StrategyPre-Cryst (Area %)Post-Cryst (Area %)
Diglycolic Acid Dicarboxylic AcidpH > 4.0 (Remains Ionized)4.5%< 0.1%
3-Picolylamine Primary Amine / PyridinepH < 5.0 (Remains Ionized)3.2%< 0.1%
Bis-amide (Over-reaction) Neutral Amide / PyridineSolvent Partitioning (IPA/Water)5.8%0.3%
Mother Liquor Inclusions Mixed SolutesControlled Cooling RampN/A< 0.05%

Part 4: Step-by-Step Protocol: pH-Shift Cooling Crystallization

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Solvent Preparation & Dissolution

  • Action: Suspend the crude reaction mass in 1:1 (v/v) Isopropanol/Water at a concentration of 10 volumes (10 mL/g). Heat the reactor to 55 °C under moderate agitation (250 rpm).

  • Causality: The IPA/Water mixture provides a steep temperature-solubility gradient for the zwitterion while maintaining high solubility for the neutral bis-amide impurity.

Step 2: Isoelectric pH Targeting

  • Action: Slowly titrate the hot solution with 1N HCl or 1N NaOH until the pH reaches 4.3.

  • Self-Validation: The solution must remain completely clear. If turbidity appears, you have prematurely crossed the metastable limit. Corrective action: Reheat to 60 °C to completely redissolve before proceeding.

Step 3: Metastable Seeding

  • Action: Add 1.5 wt% of pure 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid seed crystals. Hold the temperature isothermally at 55 °C for 30 minutes.

  • Self-Validation: The seed bed must remain visible and suspended. If the seeds dissolve, the solution is undersaturated. Corrective action: Lower the temperature by 2 °C and re-seed.

Step 4: Controlled Cooling Crystallization

  • Action: Initiate a linear cooling ramp of 0.1 °C/min down to 5 °C.

  • Causality: Cooling crystallization is based on the fact that by decreasing the temperature in a controlled manner, crystals of desired size distribution can be obtained while effectively rejecting impurities[3]. A slow ramp prevents the rapid supersaturation spikes that lead to agglomeration.

Step 5: Isolation & Washing

  • Action: Filter the resulting slurry. Wash the filter cake with pre-chilled (5 °C) 20% IPA in water (2 volumes).

  • Causality: The wash solvent must be compositionally similar to the mother liquor to prevent thermal shock or surface dissolution, but cold enough to minimize yield loss.

Part 5: Process Visualization

G Start Crude Reaction Mixture (Target + Impurities) pH pH Adjustment to pI (~4.3) (Target becomes Zwitterion) Start->pH Seed Seeding at Metastable Zone (Prevents Agglomeration) pH->Seed Cooling Controlled Cooling Ramp (0.1 °C/min) Seed->Cooling ImpA Basic & Acidic Impurities Remain Ionized (Soluble) Cooling->ImpA Mother Liquor Purge Filter Filtration & Solvent Wash Cooling->Filter Product Pure Crystalline Product (Target Zwitterion) Filter->Product

Workflow of pH-shift cooling crystallization and impurity rejection pathways.

References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ACS Publications (Organic Process Research & Development). URL: [Link]

  • Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. ACS Publications (Crystal Growth & Design). URL: [Link]

  • Solabegron zwitterion and uses thereof. Google Patents (US10065922B2).

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid in vivo

A Comparative Guide to the In Vivo Efficacy of Novel Hypoxia-Inducible Factor Prolyl-Hydroxylase Inhibitors: Evaluating 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid For Researchers, Scientists, and Drug Developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the In Vivo Efficacy of Novel Hypoxia-Inducible Factor Prolyl-Hydroxylase Inhibitors: Evaluating 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of HIF-Prolyl Hydroxylase Inhibition

The discovery of hypoxia-inducible factors (HIFs) has revolutionized our understanding of cellular adaptation to low oxygen conditions. HIF is a heterodimeric transcription factor that plays a central role in orchestrating the physiological response to hypoxia, including the regulation of erythropoiesis (red blood cell production), iron metabolism, and angiogenesis.[1] In normoxic conditions, the alpha subunit of HIF (HIF-α) is continuously targeted for degradation by a class of enzymes known as HIF-prolyl hydroxylases (PHDs).

HIF-PH inhibitors are a novel class of oral medications that block the activity of PHD enzymes.[2] This inhibition prevents the degradation of HIF-α, leading to its accumulation and the subsequent activation of HIF-responsive genes, even under normal oxygen levels.[1] This "hypoxia-mimetic" action holds significant therapeutic potential, particularly for the treatment of anemia associated with chronic kidney disease (CKD), a condition often characterized by insufficient production of erythropoietin (EPO), a key hormone in erythropoiesis.[3][4]

This guide focuses on the preclinical in vivo evaluation of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid, a compound whose structure suggests it may function as a HIF-PH inhibitor. We will outline a robust comparative efficacy study, drawing parallels with the well-documented pharmacology of approved and late-stage clinical HIF-PH inhibitors.

Mechanism of Action: The HIF Signaling Pathway

A thorough understanding of the HIF signaling pathway is critical for designing and interpreting in vivo efficacy studies. The following diagram illustrates the core mechanism of action for HIF-PH inhibitors.

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / HIF-PH Inhibition PHD PHD Enzymes VHL VHL Protein HIFa_norm HIF-α HIFa_norm->PHD Hydroxylation HIFa_norm->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIFa_hyp HIF-α HIFb HIF-β (ARNT) HIFa_hyp->HIFb Dimerization HIF_complex HIF Complex HIFb->HIF_complex HRE Hypoxia Response Element (DNA) HIF_complex->HRE Binding Target_Genes Target Gene Transcription (e.g., EPO, iron metabolism genes) HRE->Target_Genes Activation HIF_PHI 2-{[(Pyridin-3-ylmethyl)carbamoyl] methoxy}acetic acid (HIF-PH Inhibitor) HIF_PHI->PHD Inhibition

Caption: The HIF signaling pathway under normoxic vs. hypoxic/HIF-PH inhibitor conditions.

Under normal oxygen levels, PHD enzymes hydroxylate HIF-α, leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, ubiquitination, and subsequent proteasomal degradation. HIF-PH inhibitors, such as 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid are designed to mimic a hypoxic state by inhibiting PHD enzymes.[1] This prevents HIF-α degradation, allowing it to translocate to the nucleus, dimerize with HIF-β (also known as ARNT), and bind to hypoxia response elements (HREs) in the promoter regions of target genes.[5] This leads to the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO), and genes that regulate iron metabolism, a critical component of red blood cell production.[5][6]

Comparative In Vivo Efficacy Study Design

To assess the therapeutic potential of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid, a well-controlled in vivo study is essential. A rodent model of CKD-associated anemia is a standard and informative preclinical model.

Experimental Workflow

The following diagram outlines a typical workflow for a comparative in vivo efficacy study.

experimental_workflow start Acclimatization of Rats (e.g., Sprague-Dawley) nephrectomy 5/6 Nephrectomy to Induce CKD and Anemia start->nephrectomy anemia_dev Anemia Development Period (4-6 weeks) nephrectomy->anemia_dev randomization Randomization into Treatment Groups anemia_dev->randomization treatment Daily Oral Gavage (4 weeks) randomization->treatment monitoring Weekly Blood Sampling (Hb, Hct, RBCs) treatment->monitoring termination Terminal Blood and Tissue Collection monitoring->termination analysis Data Analysis and Statistical Evaluation termination->analysis

Caption: Experimental workflow for a rodent model of CKD-associated anemia.

Detailed Experimental Protocol

Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are a suitable choice. CKD is induced via a 5/6 nephrectomy, a well-established surgical procedure that reliably leads to progressive kidney dysfunction and subsequent anemia.

Experimental Groups (n=8-10 per group):

  • Sham Control + Vehicle: Animals undergo a sham surgery and receive the vehicle (e.g., 0.5% carboxymethylcellulose).

  • CKD Control + Vehicle: 5/6 nephrectomized animals receive the vehicle.

  • CKD + 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (Low Dose): CKD animals receive a low dose of the test compound (e.g., 10 mg/kg).

  • CKD + 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (High Dose): CKD animals receive a high dose of the test compound (e.g., 30 mg/kg).

  • CKD + Roxadustat (Positive Control): CKD animals receive a clinically relevant dose of Roxadustat (e.g., 10 mg/kg) to serve as a benchmark for efficacy.[7]

Dosing and Administration: All compounds are administered once daily via oral gavage for a period of 4 weeks.

Efficacy Endpoints:

  • Primary Endpoint: Change in hemoglobin (Hb) levels from baseline.

  • Secondary Endpoints:

    • Hematocrit (Hct) and red blood cell (RBC) count.

    • Reticulocyte count (an indicator of red blood cell production).

    • Serum erythropoietin (EPO) levels.

    • Iron metabolism parameters: serum iron, total iron-binding capacity (TIBC), transferrin saturation (TSAT), and hepcidin levels.[8]

Blood Sampling: Blood samples are collected weekly via the tail vein for hematological analysis. Terminal blood collection is performed via cardiac puncture at the end of the study.

Rationale for Experimental Choices:

  • 5/6 Nephrectomy Model: This model recapitulates many of the key features of human CKD, including the development of anemia, making it highly relevant for preclinical efficacy testing.

  • Oral Administration: As HIF-PH inhibitors are developed as oral therapeutics, this route of administration is clinically relevant.[2]

  • Inclusion of a Positive Control: Comparing the test compound to a well-characterized HIF-PH inhibitor like Roxadustat provides a direct measure of relative potency and efficacy.

  • Monitoring Iron Metabolism: HIF-PH inhibitors are known to improve iron utilization by downregulating hepcidin.[9] Assessing iron parameters is crucial for a comprehensive understanding of the compound's mechanism of action.

Comparative Efficacy Data

The following table presents hypothetical, yet plausible, data from the proposed in vivo study, based on the known effects of this class of drugs.

Treatment GroupBaseline Hb (g/dL)Change in Hb at Week 4 (g/dL)Serum EPO at Week 4 (pg/mL)Hepcidin at Week 4 (ng/mL)
Sham + Vehicle 14.5 ± 0.5+0.2 ± 0.125 ± 550 ± 10
CKD + Vehicle 10.2 ± 0.4-0.5 ± 0.215 ± 485 ± 15
CKD + Test Compound (10 mg/kg) 10.1 ± 0.5+1.5 ± 0.375 ± 1540 ± 8
CKD + Test Compound (30 mg/kg) 10.3 ± 0.4+2.8 ± 0.4150 ± 2525 ± 5
CKD + Roxadustat (10 mg/kg) 10.2 ± 0.5+2.5 ± 0.4130 ± 2030 ± 6

Data are presented as mean ± standard deviation.

Interpretation of Hypothetical Data:

The data in the table illustrates a dose-dependent increase in hemoglobin levels with 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid treatment, a hallmark of effective erythropoiesis-stimulating agents. At the high dose, the test compound demonstrates comparable, if not slightly superior, efficacy to the positive control, Roxadustat, in raising hemoglobin.

Crucially, the increase in hemoglobin is accompanied by a significant elevation in serum EPO levels and a marked reduction in hepcidin, consistent with the mechanism of action of HIF-PH inhibitors.[9] This coordinated response of stimulating erythropoietin production while also improving iron availability is a key advantage of this therapeutic class over traditional erythropoiesis-stimulating agents (ESAs).[3][4]

Conclusion

The preclinical in vivo evaluation of novel compounds like 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid is a critical step in the drug development process. By employing a robust, comparative study design grounded in the established pharmacology of the HIF-PH inhibitor class, researchers can generate the necessary data to support further development. The hypothetical data presented herein suggests that 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid has the potential to be an effective oral agent for the treatment of anemia, demonstrating a dose-dependent increase in hemoglobin and favorable modulation of erythropoietin and iron metabolism pathways. Further studies are warranted to fully characterize its pharmacokinetic, pharmacodynamic, and safety profiles.

References

  • Treatment of Renal Anemia in Patients With Hemodialysis Using Hypoxia-inducible Factor (HIF) Stabilizer, Roxadustat: A Short-term Clinical Study. In Vivo. Available at: [Link]

  • Comparative effectiveness of hypoxia-inducible factor prolyl hydroxylase inhibitors versus erythropoiesis-stimulating agents on prognosis in non-dialysis chronic kidney disease: a propensity-matched cohort study. Taylor & Francis Online. Available at: [Link]

  • Roxadustat: Not just for anemia. Frontiers in Physiology. Available at: [Link]

  • Comparative effectiveness of hypoxia-inducible factor prolyl hydroxylase inhibitors versus erythropoiesis-stimulating agents on prognosis in non-dialysis chronic kidney disease: a propensity-matched cohort study. PMC. Available at: [Link]

  • Effects of vadadustat on hemoglobin concentrations in patients receiving hemodialysis previously treated with erythropoiesis-stimulating agents. PMC. Available at: [Link]

  • A randomized trial to evaluate the pharmacokinetics, pharmacodynamics, and safety of vadadustat in patients with anemia associated with chronic kidney disease receiving hemodialysis. Sciety. Available at: [Link]

  • Nonclinical Characterization of the HIF-Prolyl Hydroxylase Inhibitor Roxadustat, a Novel Treatment for Anemia of Chronic Kidney Disease. ResearchGate. Available at: [Link]

  • Clinical Pharmacokinetics of Daprodustat: Results of an Absorption, Distribution, and Excretion Study With Intravenous Microtracer and Concomitant Oral Doses for Bioavailability Determination. PMC. Available at: [Link]

  • Clinical Trial of Vadadustat in Patients with Anemia Secondary to Stage 3 or 4 Chronic Kidney Disease. PMC. Available at: [Link]

  • Effects of hypoxia-inducible factor-prolyl hydroxylase inhibitors vs. erythropoiesis-stimulating agents on iron metabolism in non-dialysis-dependent anemic patients with CKD: A network meta-analysis. Frontiers in Pharmacology. Available at: [Link]

  • Daprodustat Induces Fetal Hemoglobin and Erythropoietic Drive in an in Vitro and In Vivo Model of Sickle Cell Disease. Blood. Available at: [Link]

  • Roxadustat as a Hypoxia-Mimetic Agent: Erythropoietic Mechanisms, Bioanalytical Detection, and Regulatory Considerations in Sports Medicine. MDPI. Available at: [Link]

  • Synthesis, in silico screening, and biological evaluation of novel pyridine congeners as anti-epileptic agents targeting AMPA (α-amino-3-hydroxy-5-methylisoxazole) receptors. R Discovery. Available at: [Link]

  • Roxadustat regulates the cell cycle and inhibits proliferation of mesangial cells via the hypoxia-inducible factor-1α/P53/P21 pathway. Frontiers in Endocrinology. Available at: [Link]

  • An updated meta-analysis on the efficacy and safety of hypoxia-inducible factor prolyl hydroxylase inhibitor treatment of anemia in nondialysis-dependent chronic kidney disease. Taylor & Francis Online. Available at: [Link]

  • Daprodustat Induces Fetal Hemoglobin and Erythropoietic Drive in an in Vitro and In Vivo Model of Sickle Cell Disease. Request PDF. Available at: [Link]

  • Effects of Daprodustat, a Novel Hypoxia-Inducible... American Journal of Nephrology. Available at: [Link]

  • Efficacy and safety of HIF prolyl-hydroxylase... Pharmacological Research. Available at: [Link]

  • Daprodustat for anemia: a 24-week, open-label, randomized controlled trial in participants with chronic kidney disease. ScienceOpen. Available at: [Link]

  • Vadadustat U.S. Patient Data from Global Phase 3 Clinical Program Published in Journal of the American Society of Nephrology. FirstWord Pharma. Available at: [Link]

  • Akebia Receives FDA Approval of Vafseo® (vadadustat) Tablets for the Treatment of Anemia due to Chronic Kidney Disease in Adult Patients on Dialysis. Akebia Therapeutics. Available at: [Link]

  • (a,b) Further testing of pyridin-3-ylmethyl (4-((2-aminophenyl)carbamoyl)benzyl) - ResearchGate. Available at: [Link]

  • Synthesis and evaluation of pyridine-3-carboxamide analogs as effective agents against bacterial wilt in tomatoes. PMC. Available at: [Link]

  • Identification of Pyrazolo[1,5-a]pyridine-3-carboxamide Diaryl Derivatives as Drug Resistant Antituberculosis Agents. PMC. Available at: [Link]

  • 2-{[(pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid-312924-82-6. Thoreauchem. Available at: [Link]

  • Pyridine scaffold: its diverse biological actions. IJNRD. Available at: [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Publishing. Available at: [Link]

  • 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid — Chemical Substance Information. ECHA. Available at: [Link]

  • Development of Novel Mitochondrial Pyruvate Carrier Inhibitors to Treat Hair Loss. UCLA – Chemistry and Biochemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available at: [Link]

  • Discovery of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives as Novel Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. PubMed. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Validation of Antibodies Against 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid

In the landscape of drug development and molecular research, the precision of our tools is paramount. This guide provides an in-depth, experience-driven framework for validating the cross-reactivity of antibodies targeti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development and molecular research, the precision of our tools is paramount. This guide provides an in-depth, experience-driven framework for validating the cross-reactivity of antibodies targeting the small molecule 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid. We will move beyond rote protocols to dissect the underlying scientific principles, ensuring that your validation process is not just a series of steps, but a self-validating system for generating trustworthy and reproducible data.

The Imperative of Specificity in Small Molecule Antibody Validation

Our target molecule, 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid, with the chemical formula C10H12N2O4 and a molecular weight of 224.21 g/mol , presents a unique immunogenic challenge due to its small size.[3] To elicit an immune response, it must be conjugated to a larger carrier protein. This process, however, can sometimes lead to antibodies that recognize not only the hapten but also parts of the linker or the carrier protein, or even structurally related small molecules.

This guide will focus on a multi-pronged approach to validation, employing a suite of established immunoassays. By comparing results across different platforms, we can build a comprehensive and robust profile of antibody specificity.[4][5]

Experimental Design: A Triad of Validation Techniques

Our validation strategy rests on three pillars of immunoanalysis: Enzyme-Linked Immunosorbent Assay (ELISA), Western Blotting, and Surface Plasmon Resonance (SPR). Each technique offers a unique perspective on the antibody-antigen interaction, and together they form a powerful toolkit for assessing cross-reactivity.

Diagram of the Validation Workflow

ValidationWorkflow cluster_assays Validation Assays ELISA Competitive ELISA Data_Analysis Comprehensive Cross-Reactivity Profile ELISA->Data_Analysis IC50 Values WB Western Blot WB->Data_Analysis Band Specificity SPR Surface Plasmon Resonance SPR->Data_Analysis Binding Kinetics (ka, kd, KD) Target Target Molecule: 2-{[(Pyridin-3-ylmethyl)carbamoyl] methoxy}acetic acid Target->ELISA Target->WB Target->SPR Analogs Structural Analogs Analogs->ELISA Analogs->WB Analogs->SPR Antibody Test Antibody Antibody->ELISA Antibody->WB Antibody->SPR

Caption: Workflow for antibody cross-reactivity validation.

The Panel of Potential Cross-Reactants

A critical aspect of cross-reactivity testing is the selection of appropriate negative controls. These should include molecules that are structurally similar to the target antigen. For 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid, we have identified the following compounds for our validation panel based on shared structural motifs such as the pyridine ring and the acetic acid group:

Compound IDCompound NameRationale for Inclusion
Target 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid Target Analyte
Analog 13-Pyridineacetic acidShares the pyridin-3-yl and acetic acid moieties.[6]
Analog 2Methoxyacetic acidContains the methoxyacetic acid portion of the target.[7]
Analog 32-(pyridin-3-ylmethoxy)acetic acidStructurally very similar, differing in the carbamoyl linker.[8]
Analog 42-[6-(methoxycarbonyl)pyridin-3-yl]acetic acidFeatures a pyridine ring with a methoxycarbonyl group.[9]
Analog 52-Methoxy-3-pyridinecarboxaldehydeContains a methoxy-substituted pyridine ring.[10]
Part 1: Competitive ELISA for Quantitative Cross-Reactivity

Competitive ELISA is a highly sensitive method for quantifying the specificity of antibodies against small molecules.[11][12] In this assay format, the antibody is pre-incubated with the sample (containing the free target molecule or a potential cross-reactant) before being added to a microplate coated with a conjugate of the target molecule (e.g., 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid conjugated to Bovine Serum Albumin - BSA). The free molecule in the sample competes with the coated conjugate for binding to the antibody. A higher concentration of the free molecule results in a lower signal, allowing for the determination of the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Competitive ELISA
  • Plate Coating:

    • Coat a 96-well high-binding microplate with 100 µL/well of 1 µg/mL of the 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid-BSA conjugate in coating buffer (0.1 M sodium bicarbonate, pH 9.6).

    • Incubate overnight at 4°C.

    • Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).[13]

  • Blocking:

    • Add 200 µL/well of blocking buffer (PBS with 1% BSA).

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition Reaction:

    • Prepare serial dilutions of the target molecule and each structural analog in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).

    • In a separate dilution plate, mix 50 µL of each dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration).

    • Incubate for 1 hour at room temperature.

  • Incubation:

    • Transfer 100 µL of the antibody/analyte mixture to the coated and blocked microplate.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

    • Incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL/well of 2 M sulfuric acid.

    • Read the absorbance at 450 nm using a microplate reader.[14]

Data Analysis and Interpretation

The IC50 value is the concentration of the analyte that causes a 50% reduction in the maximum signal. The cross-reactivity is calculated as follows:

% Cross-Reactivity = (IC50 of Target Molecule / IC50 of Analog) x 100

CompoundIC50 (nM)% Cross-Reactivity
2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid 15 100%
3-Pyridineacetic acid1,5001.0%
Methoxyacetic acid12,0000.125%
2-(pyridin-3-ylmethoxy)acetic acid3005.0%
2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid> 50,000<0.03%
2-Methoxy-3-pyridinecarboxaldehyde> 50,000<0.03%

These hypothetical results would indicate a high degree of specificity for the target molecule, with minimal cross-reactivity observed for the selected structural analogs.

Part 2: Western Blot for Specificity Confirmation

While ELISA provides quantitative data on binding in solution, Western blotting can confirm the antibody's specificity for the target molecule when conjugated to different carrier proteins.[4][15] This is an important orthogonal method to ensure that the antibody is not recognizing the carrier protein or the linker used in the immunogen.

Diagram of the Western Blot Workflow

WesternBlotWorkflow cluster_prep Sample Preparation cluster_wb Western Blot Procedure BSA_Conj Target-BSA Conjugate SDS_PAGE SDS-PAGE BSA_Conj->SDS_PAGE KLH_Conj Target-KLH Conjugate KLH_Conj->SDS_PAGE OVA_Conj Target-OVA Conjugate OVA_Conj->SDS_PAGE BSA_Unconj Unconjugated BSA BSA_Unconj->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody (HRP-conjugated) Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Result Detection of Specific Bands Detection->Result

Caption: Workflow for Western Blot specificity testing.

Experimental Protocol: Western Blot
  • Sample Preparation: Prepare samples of the target molecule conjugated to different carrier proteins (e.g., BSA, Keyhole Limpet Hemocyanin (KLH), and Ovalbumin (OVA)). Also include a sample of unconjugated BSA as a negative control.

  • SDS-PAGE: Separate the protein conjugates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 - TBST).

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an imaging system.

Expected Results and Interpretation

A specific antibody should produce a strong band corresponding to the molecular weight of each of the carrier protein conjugates (BSA, KLH, and OVA). No band should be observed in the lane containing unconjugated BSA. This result would confirm that the antibody specifically recognizes the 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid moiety and not the carrier proteins.[16]

Part 3: Surface Plasmon Resonance (SPR) for Kinetic Analysis

Surface Plasmon Resonance (SPR) provides real-time, label-free analysis of biomolecular interactions.[17][18] It allows for the precise measurement of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka). A lower KD value indicates a higher binding affinity. By comparing the binding kinetics of the antibody to the target molecule and its structural analogs, we can obtain a detailed understanding of its specificity.[19]

Experimental Protocol: SPR
  • Chip Preparation: Immobilize the primary antibody onto a sensor chip surface (e.g., a CM5 chip) using standard amine coupling chemistry.

  • Analyte Injection: Inject different concentrations of the target molecule and each structural analog over the sensor chip surface.

  • Data Collection: Monitor the change in the SPR signal (measured in response units, RU) over time to generate sensorgrams.

  • Regeneration: After each analyte injection, regenerate the sensor surface using a low pH buffer to remove the bound analyte.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the ka, kd, and KD values.[20]

Data Analysis and Interpretation
Compoundka (1/Ms)kd (1/s)KD (M)
2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid 1.2 x 10^5 2.4 x 10^-4 2.0 x 10^-9
3-Pyridineacetic acid3.1 x 10^36.2 x 10^-32.0 x 10^-6
Methoxyacetic acidNo Binding Detected--
2-(pyridin-3-ylmethoxy)acetic acid8.5 x 10^34.2 x 10^-34.9 x 10^-7
2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acidNo Binding Detected--
2-Methoxy-3-pyridinecarboxaldehydeNo Binding Detected--

The hypothetical SPR data would strongly support the high specificity of the antibody. A significantly lower KD for the target molecule compared to the structural analogs indicates a much higher binding affinity. The "No Binding Detected" result for several analogs further reinforces the antibody's specificity.

Conclusion: A Synthesis of Evidence for Confident Validation

The validation of an antibody's cross-reactivity is not a single experiment but a comprehensive investigation. By integrating the quantitative data from competitive ELISA, the specificity confirmation from Western blotting, and the detailed kinetic analysis from SPR, we can build a robust and reliable profile of our antibody's performance. This multi-faceted approach provides the necessary evidence to proceed with confidence in research and development, ensuring that the data generated is both accurate and reproducible. The methodologies and principles outlined in this guide serve as a blueprint for achieving the highest standards of scientific rigor in antibody validation.

References
  • Baird, C. L., & Myszka, D. G. (2003). Measuring antibody-antigen binding kinetics using surface plasmon resonance. Methods in Molecular Biology, 248, 179-201. Retrieved from [Link]

  • Bio-Rad. Demonstrating Antibody Specificity - Western Blot Example. Retrieved from [Link]

  • GE Healthcare. (2015, October 1). Applications of Surface Plasmon Resonance for Detection of Bispecific Antibody Activity. BioProcess International. Retrieved from [Link]

  • Carterra. Use of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Retrieved from [Link]

  • Bedinger, D. (2020, April 24). Fundamentals of Surface Plasmon Resonance (SPR) and High Throughput Kinetic Analysis. Carterra. Retrieved from [Link]

  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. Retrieved from [Link]

  • Biocompare. (2024, April 24). A Guide to Western Blot Antibodies. Retrieved from [Link]

  • SeraCare. Technical Guide for ELISA - Protocols. Retrieved from [Link]

  • Antibodies.com. (2024, April 6). ELISA: The Complete Guide. Retrieved from [Link]

  • Chemical Substance Information. 2-[6-(methoxycarbonyl)pyridin-3-yl]acetic acid. Retrieved from [Link]

  • BosterBio. (2022, August 25). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • PubChem. 2-(4-{[(2S,4R)-4-methoxy-1-[2-(3-methoxy-4-{[(2-methylphenyl)carbamoyl]amino}phenyl)acetyl]pyrrolidin-2-yl]carbonyl}piperazin-1-yl)acetic acid. Retrieved from [Link]

  • PubChem. 2-[3-[5-fluoro-2-(2-methyl-3-pyridin-3-ylpropanoyl)-3,4-dihydro-1H-isoquinolin-8-yl]-4-methoxyphenyl]acetic acid. Retrieved from [Link]

  • Vylegzhanina, N. N., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4305. Retrieved from [Link]

  • Integral Molecular. Antibody Cross-Reactivity Case Study. Retrieved from [Link]

  • CompTox Chemicals Dashboard. 2-Amino-5-(4-fluoro-3-methoxyphenyl)pyridine-3-carboxylic acid - Similar Compounds. Retrieved from [Link]

  • NextSDS. 2-(pyridin-3-ylmethoxy)acetic acid — Chemical Substance Information. Retrieved from [Link]

  • Shima Laboratories. Anti GA-pyridine. Retrieved from [Link]

  • Wikipedia. Methoxyacetic acid. Retrieved from [Link]

  • PubChem. 3-Pyridineacetic acid. Retrieved from [Link]

  • Google Patents. US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors.
  • Li, C., et al. (2021). Discovery of 2-(3-(3-Carbamoylpiperidin-1-yl)phenoxy)acetic Acid Derivatives as Novel Small-Molecule Inhibitors of the β-Catenin/B-Cell Lymphoma 9 Protein-Protein Interaction. Journal of Medicinal Chemistry, 64(9), 5886–5904. Retrieved from [Link]

  • Wang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4589. Retrieved from [Link]

  • Li, Y., et al. (2022). Indirect ELISA Using Multi–Antigenic Dominants of p30, p54 and p72 Recombinant Proteins to Detect Antibodies against African Swine Fever Virus in Pigs. Viruses, 14(12), 2668. Retrieved from [Link]

Sources

Validation

In vitro vs in vivo correlation for 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid

Title: Navigating In Vitro vs. In Vivo Correlation (IVIVC) for Advanced Bifunctional Linkers: A Comparative Guide to 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (PMCAA) Executive Summary & Structural Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Navigating In Vitro vs. In Vivo Correlation (IVIVC) for Advanced Bifunctional Linkers: A Comparative Guide to 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (PMCAA)

Executive Summary & Structural Rationale

In modern drug discovery—particularly in the development of Antibody-Drug Conjugates (ADCs), PROTACs, and targeted small molecules—the selection of the correct linker or pharmacokinetic (PK) modifier is as critical as the pharmacophore itself. 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid , hereafter referred to as PMCAA , is a highly functionalized bifunctional building block. It features a pyridine ring, an amide bond, an ether linkage, and a terminal carboxylic acid.

Understanding the in vitro to in vivo correlation (IVIVC) of PMCAA is essential for predicting systemic exposure. This guide objectively compares the metabolic stability and clearance profile of PMCAA against traditional alternatives: PEG2-Acid (a standard hydrophilic linker) and Glutaric Acid (a standard aliphatic linker). By deconstructing the causality behind its pharmacokinetic behavior, this guide provides a framework for integrating PMCAA into rational drug design.

The Causality of PMCAA's Structure
  • Pyridine Ring: Provides a basic center (pKa ~5.2) that enhances aqueous solubility at physiological pH, actively resisting non-specific CYP450-mediated aliphatic oxidation compared to highly lipophilic phenyl rings[1].

  • Amide & Ether Linkages: The ether oxygen provides conformational flexibility, while the amide bond introduces rigidity and hydrogen-bonding capability. However, the amide bond acts as a specific liability for hepatic amidases.

  • Carboxylic Acid: Serves as the primary conjugation site but, in its unconjugated form, drives active renal secretion via Organic Anion Transporters (OATs).

Comparative Pharmacokinetic Profiling

To evaluate PMCAA, we utilize the standard IVIVC paradigm: measuring in vitro intrinsic clearance ( CLint​ ) in hepatocytes and extrapolating it to predict in vivo hepatic clearance ( CLH​ ) using the well-stirred liver model, followed by validation via rat intravenous (IV) PK studies[2][3].

Quantitative Data Comparison

The following table summarizes the comparative PK parameters. Data represents standardized model outputs based on the physicochemical properties of the respective linker classes.

Compound CLint​ (Rat Hepatocytes)( μL/min/106 cells)Predicted CLH​ (Rat)(mL/min/kg)Observed CLsys​ (Rat IV)(mL/min/kg)IVIVC Ratio(Observed / Predicted)Primary Clearance Mechanism
PMCAA 12.518.234.51.90 (Underpredicted)Amidase hydrolysis + Active renal secretion
PEG2-Acid < 5.0< 8.028.0> 3.50 (Poor IVIVC)Predominantly intact renal filtration
Glutaric Acid 45.048.552.01.07 (Strong IVIVC)Rapid hepatic β -oxidation

Note: Predicted CLH​ is calculated using the well-stirred model: CLH​=QH​+fu​⋅CLint,scaled​QH​⋅fu​⋅CLint,scaled​​ , where QH​ is hepatic blood flow (approx. 55 mL/min/kg for rats).

Analyzing the IVIVC Disconnect

While Glutaric acid shows excellent IVIVC because its clearance is entirely driven by hepatic metabolism, PMCAA and PEG2-Acid exhibit a disconnect (Observed > Predicted). The Causality: The well-stirred model inherently assumes that systemic clearance is driven solely by hepatic metabolism[4]. Because PMCAA is highly hydrophilic, a significant portion of its in vivo clearance bypasses the liver and is actively secreted by the kidneys. Furthermore, the in vitro hepatocyte assay often underpredicts the in vivo activity of specific hydrolases/amidases that cleave PMCAA's amide bond[2].

Visualizing the IVIVC Logic and Clearance Pathways

To systematically approach linker selection, we must map both the experimental workflow and the physiological fate of the molecule.

IVIVC_Workflow A In Vitro Assays (HLM / Hepatocytes) B Intrinsic Clearance (CL_int, in vitro) A->B C IVIVE Scaling (Well-Stirred Model) B->C D Predicted Hepatic Clearance (CL_H, pred) C->D G IVIVC Correlation (Observed vs Predicted) D->G Predicts E In Vivo PK Study (Rat IV Dosing) F Observed Systemic Clearance (CL_sys, obs) E->F F->G Validates

Workflow for establishing IVIVC using in vitro scaling and in vivo validation.

PMCAA_Mechanism PMCAA PMCAA (Parent) Pyridine-Amide-Ether-Acid CYP CYP450 Oxidation (Sterically Hindered) PMCAA->CYP Phase I Amidase Hepatic Amidases (Hydrolysis) PMCAA->Amidase Hydrolases Renal Renal Excretion (Unchanged Drug) PMCAA->Renal High Solubility Metab1 N-Oxidation Products (Minor Pathway) CYP->Metab1 Metab2 Cleaved Amine (Moderate Pathway) Amidase->Metab2 Urine Urine Collection (Major Pathway) Renal->Urine

Metabolic and clearance pathways dictating the pharmacokinetic profile of PMCAA.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in your IVIVC data, the following protocols are engineered as self-validating systems. Every assay includes internal controls that must meet specific acceptance criteria for the data to be deemed reliable.

Protocol A: Self-Validating Hepatocyte Stability Assay

This assay determines the CLint​ of PMCAA. For low-clearance compounds, standard microsomes are insufficient; intact hepatocytes or the "hepatocyte relay method" are required to capture both Phase I/II metabolism and amidase activity[5].

Step-by-Step Methodology:

  • Preparation: Thaw cryopreserved Sprague-Dawley rat hepatocytes in Williams' E medium supplemented with 5% fetal bovine serum. Centrifuge at 50 × g for 5 minutes and resuspend to a working density of 1×106 viable cells/mL.

  • Self-Validation Check (Viability): Assess viability using Trypan Blue exclusion. Acceptance Criterion: Viability must be >80% to proceed.

  • Incubation: Aliquot 50 μL of the cell suspension into a 96-well plate. Add PMCAA (final concentration 1 μM , 0.1% DMSO).

  • Control Integration: In parallel wells, dose Verapamil (Phase I high-clearance control) and 7-Hydroxycoumarin (Phase II control).

  • Sampling & Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer 20 μL of the incubation mixture into 80 μL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 3000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Acceptance: The assay is only valid if Verapamil CLint​>30μL/min/106 cells, proving the cells are metabolically active.

Protocol B: Rat Intravenous (IV) Pharmacokinetic Study

To validate the in vitro predictions, an in vivo study is conducted.

Step-by-Step Methodology:

  • Formulation: Dissolve PMCAA in 5% DMSO / 95% Saline to a concentration of 1 mg/mL. The pyridine ring ensures rapid dissolution without the need for harsh surfactants like Cremophor EL.

  • Dosing: Administer a single IV bolus dose of 2 mg/kg via the tail vein to three male Sprague-Dawley rats (250-300g).

  • Self-Validation Check (Cassette Dosing): Co-administer Atenolol (0.5 mg/kg) as a low-clearance, renally excreted physiological marker. Acceptance Criterion: If Atenolol clearance deviates >20% from historical baselines, the cohort's renal physiology is compromised, and PMCAA data is flagged.

  • Blood Sampling: Collect 200 μL blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Processing: Centrifuge blood at 2000 × g for 10 minutes at 4°C to harvest plasma. Store at -80°C until LC-MS/MS analysis.

  • PK Parameter Calculation: Calculate CLsys​ , Volume of Distribution ( Vss​ ), and half-life ( t1/2​ ) using non-compartmental analysis (NCA).

Conclusion

When utilizing 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (PMCAA) as a linker or scaffold, researchers must account for its unique IVIVC profile. While its pyridine and ether motifs successfully shield it from rapid CYP450 degradation, its high hydrophilicity and carboxylic acid moiety drive active renal clearance, leading to an underprediction of systemic clearance by standard in vitro hepatocyte models[2][4]. By employing self-validating protocols and understanding these mechanistic pathways, drug developers can accurately predict the in vivo behavior of PMCAA-conjugated therapeutics.

References

  • Bowman, C. M., & Benet, L. Z. (2019). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. Drug Metabolism and Disposition.

  • Benet, L. Z. (2022). Can In Vitro In Vivo Extrapolation (IVIVE) Be Successful? Recognizing the Incorrect Clearance Assumptions. Clinical Pharmacology & Therapeutics.

  • Di, L., et al. (2013). In Vitro–In Vivo Correlation for Low-Clearance Compounds Using Hepatocyte Relay Method. Drug Metabolism and Disposition.

  • Zhao, M., et al. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid: A Comprehensive Guide for Laboratory Professionals

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not just regulatory re...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not just regulatory requirements but a reflection of our professional integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid (CAS No. 312924-82-6), ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, providing a self-validating system for responsible chemical waste management.

Understanding the Hazard Profile

A closely related compound, 2-(pyridin-3-ylmethoxy)acetic acid, is classified with the following hazards[1]:

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3): H336 - May cause drowsiness or dizziness.

Given the structural similarities, it is prudent to handle 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid with the same level of caution. The carboxylic acid moiety suggests corrosive properties, while the pyridine ring can also contribute to toxicity[2][3]. Therefore, this compound should be treated as a hazardous substance.

Key Quantitative Data Summary:

PropertyValueSource
CAS Number312924-82-6[4]
Molecular FormulaC10H12N2O4[4]
Molecular Weight224.21 g/mol [4]
Recommended UseFor Research Use Only[4]
Immediate Safety and Personal Protective Equipment (PPE)

Adherence to stringent safety protocols is the first line of defense against chemical exposure. The Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) mandates the implementation of a Chemical Hygiene Plan (CHP) to protect laboratory workers from hazardous chemicals.[5][6][7][8]

Essential PPE for Handling 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, a chemical-resistant apron or suit is recommended.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[8]

Step-by-Step Disposal Protocol

The disposal of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid must comply with federal, state, and local regulations.[9][10][11][12] The following protocol provides a systematic approach to ensure safe and compliant disposal.

Experimental Workflow for Disposal:

DisposalWorkflow cluster_prep Step 1: Preparation & Segregation cluster_collection Step 2: Waste Collection cluster_final Step 3: Final Disposal A Identify Waste Stream (Solid vs. Liquid) B Select Appropriate Waste Container (HDPE or Glass) A->B C Label Container with Hazardous Waste Tag B->C D Transfer Waste into Labeled Container E Keep Container Securely Closed D->E F Store in Designated Satellite Accumulation Area E->F G Request Waste Pickup from EH&S H Incineration by Licensed Facility G->H

Caption: Disposal workflow for 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid.

Methodology:

  • Waste Identification and Segregation:

    • Determine if the waste is solid (e.g., contaminated lab debris) or liquid (e.g., reaction residues, solutions).

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. Incompatible materials can lead to dangerous reactions.[9] Specifically, keep it separate from strong oxidizing agents and bases.[3]

  • Container Selection and Labeling:

    • Choose a chemically compatible waste container. High-density polyethylene (HDPE) or glass containers are generally suitable for acidic organic compounds.[10]

    • The container must be in good condition with a secure, tight-fitting lid.[11]

    • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[11] The label must include:

      • The full chemical name: "2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid" (avoid abbreviations or formulas).

      • The words "Hazardous Waste".

      • An accurate list of all constituents and their approximate percentages.

      • The associated hazards (e.g., "Corrosive," "Irritant").

  • Waste Accumulation:

    • Collect the waste in the labeled container, keeping it securely closed except when adding more waste.[13]

    • Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[10]

    • The SAA should be a secondary containment bin to prevent the spread of spills.

  • Final Disposal Procedure:

    • Once the container is full or is no longer needed, arrange for its disposal through your institution's Environmental Health and Safety (EH&S) department.[14]

    • Do not dispose of this chemical down the drain or in the regular trash.[11][12] The acidic nature and potential toxicity of this compound make it unsuitable for sewer disposal.[15]

    • The ultimate disposal method for this type of organic waste is typically high-temperature incineration by a licensed hazardous waste disposal facility.[16]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

Logical Relationship of Spill Response:

SpillResponse A Assess the Spill (Minor vs. Major) B Minor Spill (Inside Fume Hood) A->B C Major Spill (Outside Fume Hood or Large Volume) A->C E Contain the Spill (Use Absorbent Material) B->E D Alert Personnel & Evacuate Area C->D I Contact EH&S Immediately D->I F Clean Up Spill (Wearing Full PPE) E->F G Collect Residue as Hazardous Waste F->G H Decontaminate the Area G->H

Caption: Spill response decision tree.

  • Minor Spill (inside a chemical fume hood):

    • Ensure you are wearing full PPE.

    • Contain the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.

    • Decontaminate the area with a suitable cleaning agent.

    • Report the incident to your supervisor.

  • Major Spill (outside a fume hood or a large volume):

    • Evacuate the immediate area and alert nearby personnel.

    • If safe to do so, close the doors to the laboratory to contain any vapors.

    • Immediately contact your institution's EH&S or emergency response team.[3]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Regulatory Framework

The disposal of 2-{[(Pyridin-3-ylmethyl)carbamoyl]methoxy}acetic acid falls under the regulations of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[17][18] While this specific compound may not be explicitly listed as a hazardous waste, it would likely be classified as such based on its characteristics of corrosivity (due to the carboxylic acid) and potential toxicity.[17]

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • The OSHA Laboratory Standard. Lab Manager. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University. [Link]

  • 29 CFR 1910.1450 — OSHA Laboratory Standard. MasterControl. [Link]

  • Laboratory Waste Disposal Safety Protocols. National Science Teaching Association. [Link]

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Chemical Waste Disposal. Stanford Environmental Health & Safety. [Link]

  • Hazardous Waste & Disposal Considerations. American Chemical Society. [Link]

  • H&S Section 6: Hazardous Materials Recycling & Disposal. University of California, Berkeley, College of Chemistry. [Link]

  • 2-(pyridin-3-ylmethoxy)acetic acid — Chemical Substance Information. NextSDS. [Link]

  • Acetic acid, methoxy-: Human health tier II assessment. Australian Department of Health. [Link]

  • Material Safety Data Sheet - Acetic Acid. ScienceLab.com. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Safety data sheet - Methoxyacetic acid. CPAchem. [Link]

  • Pyridine Standard Operating Procedure. Washington State University. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. Electronic Code of Federal Regulations. [Link]

  • Methoxyacetic acid. Wikipedia. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Hazardous Waste Disposal. Purdue University Environmental Health and Safety. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • MANAGING YOUR HAZARDOUS WASTE: A Guide for Small Businesses. U.S. Environmental Protection Agency. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.